Product packaging for 4-Phenylpentan-1-ol(Cat. No.:CAS No. 19967-24-9)

4-Phenylpentan-1-ol

Cat. No.: B3114134
CAS No.: 19967-24-9
M. Wt: 164.24 g/mol
InChI Key: IMUUTWZFQCAVRV-UHFFFAOYSA-N
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Description

4-Phenylpentan-1-ol (CAS: 19967-24-9) is a primary alcohol with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is characterized by a five-carbon aliphatic chain with a terminal hydroxyl group and a phenyl group attached to the fourth carbon atom . This structure confers distinct chemical properties due to the interplay between the hydrophobic, aromatic phenyl ring and the polar, hydrophilic hydroxyl group . A key structural feature is the presence of a stereocenter at the fourth carbon, meaning the molecule exists as two enantiomers: (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol . This chirality is of significant interest in pharmaceutical synthesis, where different enantiomers can exhibit vastly different biological activities . The compound serves as a valuable chiral building block or intermediate in organic synthesis, particularly for developing enantiomerically pure compounds . Research into similar phenyl-substituted alkanols highlights their relevance in medicinal chemistry, such as in the design of enzyme inhibitors . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B3114134 4-Phenylpentan-1-ol CAS No. 19967-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUTWZFQCAVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314425
Record name δ-Methylbenzenebutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19967-24-9
Record name δ-Methylbenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19967-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name δ-Methylbenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Phenylpentan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Phenylpentan-1-ol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Structure and Identification

This compound is an aromatic alcohol with a phenyl group attached to the fourth carbon of a pentanol chain. This structure gives rise to a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for a Related Compound (Synthesis of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one):

A general route for a related compound involves the Friedel-Crafts acylation of a substituted benzene with valeroyl chloride, followed by bromination and subsequent reaction with pyrrolidine. [1]This highlights a potential strategy for creating a phenylpentanone scaffold which could then be reduced to the corresponding alcohol.

Biological Activity and Drug Development Potential

There is a significant lack of direct research on the biological activity and drug development applications of this compound. However, related structures have been investigated for their pharmacological properties. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, with potential applications in the treatment of substance abuse. [1] Signaling Pathway Involvement (Hypothetical):

Given the activity of related compounds on monoamine transporters, a hypothetical signaling pathway involvement for a derivative of this compound could be visualized as follows. This is a generalized representation and has not been experimentally validated for this compound itself.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Compound Potential DAT Inhibitor (e.g., Pyrovalerone Analog) Compound->DAT Inhibits

Caption: Hypothetical inhibition of dopamine reuptake.

Conclusion

This compound is a chiral aromatic alcohol with limited characterization in the scientific literature. While its precise experimental properties and biological activities remain largely unexplored, its structural similarity to pharmacologically active compounds suggests potential for future investigation in drug discovery and development. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile. This guide serves as a foundational resource for such future endeavors.

References

Spectroscopic Profile of 4-Phenylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Phenylpentan-1-ol, a molecule of interest in various chemical and pharmaceutical research domains. The following sections present key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow diagram illustrating the analytical process.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Phenyl-1-pentanol

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.32 - 7.10m5HAr-H
3.64t2H-CH₂-OH
2.62t2HPh-CH₂ -
1.68 - 1.57m4H-CH₂ -CH₂-CH₂OH
1.42 - 1.32m2HPh-CH₂-CH₂ -

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
142.8Ar-C (quaternary)
128.4Ar-C H
128.3Ar-C H
125.7Ar-C H
62.9-C H₂-OH
35.9Ph-C H₂-
32.5-C H₂-CH₂OH
31.3Ph-CH₂-C H₂-
Infrared (IR) Spectroscopy Data for 5-Phenyl-1-pentanol
Wavenumber (cm⁻¹)IntensityAssignment
3330Strong, BroadO-H stretch (alcohol)
3026MediumC-H stretch (aromatic)
2935, 2858StrongC-H stretch (aliphatic)
1604, 1496, 1454Medium to WeakC=C stretch (aromatic ring)
1058StrongC-O stretch (primary alcohol)
743, 698StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS) Data for 5-Phenyl-1-pentanol
m/zRelative Intensity (%)Possible Fragment
16425[M]⁺ (Molecular Ion)
14615[M - H₂O]⁺
13310[M - CH₂OH]⁺
10530[C₈H₉]⁺
91100[C₇H₇]⁺ (Tropylium ion)
7740[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Electron ionization (EI) is a common method for organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Physical and chemical properties of 4-Phenylpentan-1-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylpentan-1-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound and its structural isomers. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, comparative data and detailing relevant experimental methodologies.

Introduction to Phenylpentanols

Phenylpentanols are organic compounds containing a phenyl group and a hydroxyl group attached to a pentane backbone. Their isomeric variations, based on the positions of these functional groups, lead to a range of physical and chemical characteristics. These compounds are of interest in various fields, including fragrance chemistry and as intermediates in the synthesis of pharmaceuticals. For instance, 1-phenylpentan-1-ol, also known as fenipentol, has been studied as a choleretic agent, stimulating the secretion of bile.

Isomeric Landscape of Phenylpentanols

The structural isomers of phenylpentanol are determined by the location of the phenyl and hydroxyl groups on the five-carbon chain. This guide will focus on key isomers to illustrate the structure-property relationships.

Isomeric_Relationship Phenylpentanols Phenylpentanols 1-Phenylpentan-1-ol 1-Phenylpentan-1-ol Phenylpentanols->1-Phenylpentan-1-ol Isomer This compound This compound Phenylpentanols->this compound Isomer 5-Phenylpentan-1-ol 5-Phenylpentan-1-ol Phenylpentanols->5-Phenylpentan-1-ol Isomer 4-Methyl-1-phenylpentan-2-ol 4-Methyl-1-phenylpentan-2-ol Phenylpentanols->4-Methyl-1-phenylpentan-2-ol Related Structure

Caption: Logical relationship of key phenylpentanol isomers.

Physical Properties

The physical properties of phenylpentanol isomers are significantly influenced by the positions of the phenyl and hydroxyl groups, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

Property1-Phenylpentan-1-olThis compound5-Phenylpentan-1-ol4-Methyl-1-phenylpentan-2-ol
CAS Number 2216-34-4[1]50593-33-410521-91-27779-78-4
Molecular Formula C11H16O[1]C11H16OC11H16O[2]C12H18O
Molecular Weight 164.26 g/mol [1]164.24 g/mol 164.24 g/mol [2]178.27 g/mol
Appearance Colorless to pale yellow liquid[1]-Colorless liquid[2]-
Boiling Point 249.00 °C[1]-155.00 °C @ 20.00 mm Hg[2]-
Melting Point -23.00 °C[1]---
Density 0.9785 g/cm³[1]-0.970-0.977 g/cm³[2]-
Refractive Index 1.5080-1.514-1.521-
Vapor Pressure 0.0156 mmHg at 25°C---

Chemical Properties and Reactivity

The chemical behavior of phenylpentanol isomers is dictated by the reactivity of the hydroxyl group and the aromatic phenyl ring.

Solubility

The solubility of phenylpentanols is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar phenyl and pentyl groups, which favor solubility in nonpolar organic solvents. Generally, these compounds exhibit limited miscibility in water and are more soluble in solvents like hexane and benzene.[1]

Acidity

The hydroxyl group imparts weak acidity to these alcohols. The pKa of 1-phenylpentan-1-ol is predicted to be around 14.43. The proximity of the electron-withdrawing phenyl group can influence the acidity of the hydroxyl proton.

Oxidation

Primary alcohols, such as 5-phenylpentan-1-ol, can be oxidized to aldehydes and further to carboxylic acids. Secondary alcohols, if any among the isomers, would oxidize to ketones. Tertiary alcohols are resistant to oxidation under mild conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of these compounds.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.[2]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Distillation_Flask Distillation Flask with Sample Thermometer Thermometer Distillation_Flask->Thermometer Condenser Condenser Distillation_Flask->Condenser Heating_Mantle Heating Mantle Heating_Mantle->Distillation_Flask Receiving_Flask Receiving Flask Condenser->Receiving_Flask Heat_Sample Gently heat the sample Observe_Boiling Observe for steady boiling and condensation Heat_Sample->Observe_Boiling Record_Temperature Record the stable temperature reading Observe_Boiling->Record_Temperature

Caption: Workflow for boiling point determination.

Synthesis of Phenylpentanols

A common method for the synthesis of 1-phenylpentan-1-ol is the Grignard reaction, where phenylmagnesium bromide is reacted with an appropriate aldehyde.[1] This versatile method can be adapted to synthesize various isomers by choosing the appropriate Grignard reagent and carbonyl compound.

Spectroscopic Data

While not the primary focus, it is important to note that spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of phenylpentanol isomers.

Applications and Biological Activity

Some phenylpentanol isomers have found applications in the fragrance industry due to their characteristic scents.[1] As mentioned, 1-phenylpentan-1-ol (fenipentol) has demonstrated biological activity as a choleretic agent, increasing the secretion of pancreatic juice and bile in animal studies. This suggests potential therapeutic applications that warrant further investigation.

Safety and Toxicology

Toxicological data for many phenylpentanol isomers is limited. For 4-methyl-1-phenylpentan-2-ol, a short-term toxicity study in rats established a no-untoward-effect level of 10 mg/kg/day.[3][4] At higher doses, effects such as reduced weight gain and changes in serum glucose were observed.[3][4] Standard laboratory safety precautions should be followed when handling these compounds.

This guide serves as a foundational resource for understanding the properties of this compound and its isomers. Further research into the specific properties of each isomer will be beneficial for their potential applications in various scientific and industrial domains.

References

An In-depth Technical Guide on the Absolute Configuration of (S)-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chirality is a fundamental property of molecules in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (S)-4-phenylpentan-1-ol is a chiral alcohol with potential applications as a building block in the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs). Therefore, the unambiguous determination of its absolute configuration is of paramount importance. This guide outlines the primary methods for obtaining enantiomerically pure (S)-4-phenylpentan-1-ol and for confirming its absolute stereochemistry.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-4-phenylpentan-1-ol can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] In this case, 4-phenylpentan-1-one can be reduced to (S)-4-phenylpentan-1-ol with high enantioselectivity using the (S)-CBS catalyst.

  • Catalyst Preparation: A solution of (S)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is added to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Borane Complexation: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition: The solution is cooled to -30 °C, and a solution of 4-phenylpentan-1-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (S)-4-phenylpentan-1-ol.

Asymmetric_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction cluster_workup Work-up & Purification catalyst CBS Catalyst catalyst_borane Active Complex catalyst->catalyst_borane 15 min, RT borane BH3-SMe2 borane->catalyst_borane reaction_mixture Reaction @ -30°C catalyst_borane->reaction_mixture ketone 4-Phenylpentan-1-one ketone->reaction_mixture in THF quench Quench (MeOH, HCl) reaction_mixture->quench extraction Extraction (EtOAc) quench->extraction purification Purification extraction->purification product (S)-4-phenylpentan-1-ol purification->product

Figure 1: Workflow for the asymmetric synthesis of (S)-4-phenylpentan-1-ol via CBS reduction.
Chiral Resolution: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are versatile enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[6][7][8][9][10]

  • Reaction Setup: To a solution of racemic 4-phenylpentan-1-ol (1.0 eq.) in an organic solvent (e.g., hexane or toluene) is added an acyl donor (e.g., vinyl acetate, 2.0 eq.) and a lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL)).

  • Reaction Progress: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Enzyme Removal: The enzyme is removed by filtration.

  • Separation: The filtrate is concentrated, and the remaining alcohol and the ester are separated by column chromatography.

  • Hydrolysis: The separated ester is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

Kinetic_Resolution_Workflow racemate Racemic This compound reaction Enzymatic Acylation (~50% conversion) racemate->reaction lipase Lipase + Acyl Donor lipase->reaction separation Separation (Chromatography) reaction->separation unreacted_S (S)-4-phenylpentan-1-ol separation->unreacted_S ester_R (R)-ester separation->ester_R hydrolysis Hydrolysis ester_R->hydrolysis product_R (R)-4-phenylpentan-1-ol hydrolysis->product_R

Figure 2: General workflow for the lipase-catalyzed kinetic resolution of this compound.

Determination of Absolute Configuration

Once an enantiomerically enriched sample is obtained, its absolute configuration must be determined. Several spectroscopic and chemical methods can be employed for this purpose.

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[11][12][13] The method involves the formation of diastereomeric esters with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra.

  • Esterification: The enantiomerically enriched this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of the protons on either side of the carbinol center are assigned for both esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Moshers_Method_Logic cluster_esterification Esterification cluster_analysis NMR Analysis cluster_assignment Configuration Assignment alcohol Chiral Alcohol R_ester (R)-MTPA Ester alcohol->R_ester S_ester (S)-MTPA Ester alcohol->S_ester R_MTPA (R)-MTPA-Cl R_MTPA->R_ester S_MTPA (S)-MTPA-Cl S_MTPA->S_ester NMR_R ¹H NMR of (R)-Ester R_ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_ester->NMR_S delta_calc Calculate Δδ = δS - δR NMR_R->delta_calc NMR_S->delta_calc model Apply Mosher's Model delta_calc->model config Absolute Configuration model->config

References

Navigating the Unknown: A Technical Whitepaper on the Potential Biological Activity of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document serves as a theoretical guide to the potential biological activities of 4-phenylpentan-1-ol. At the time of writing, publicly available literature lacks specific experimental data on the biological effects of this compound. Therefore, the information presented herein is based on the principles of chemical structure-activity relationships, data from analogous compounds, and proposed experimental frameworks for future investigation. All quantitative data and experimental outcomes are hypothetical and for illustrative purposes.

Executive Summary

This compound is a primary alcohol containing a phenyl group, a chemical structure that suggests potential interactions with biological systems, particularly cellular membranes. While direct evidence of its biological activity is currently unavailable, its structural similarity to other phenylalkanols indicates a possibility for antimicrobial, membrane-disrupting, and potentially other pharmacological activities. This whitepaper outlines these potential activities, proposes detailed experimental protocols for their investigation, and provides a framework for understanding the possible mechanisms of action through signaling pathway diagrams. The objective is to furnish researchers with a foundational guide for initiating studies into the bioactivity of this largely unexplored molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays.

PropertyValueSource
Molecular FormulaC₁₁H₁₆OPubChem
Molecular Weight164.24 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count5PubChem

Potential Biological Activities and Mechanisms of Action

Based on its amphipathic nature, with a polar alcohol head and a nonpolar phenylalkyl tail, this compound is hypothesized to interact with lipid bilayers. This interaction could lead to a range of biological effects.

Antimicrobial Activity

Many phenylalkanols exhibit bacteriostatic or bactericidal properties. The proposed mechanism involves the insertion of the hydrophobic phenylalkyl tail into the bacterial cell membrane, disrupting its integrity and function. This can lead to increased membrane fluidity, leakage of intracellular components, and inhibition of membrane-bound enzymes.

Neuronal Activity

The presence of a phenyl group suggests the potential for interaction with receptors in the central nervous system. While speculative, interactions with GABAa receptors or voltage-gated ion channels, similar to other small aromatic alcohols, cannot be ruled out.

Anti-inflammatory Activity

Some simple phenolic compounds have been shown to possess anti-inflammatory properties. The potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

A proposed general mechanism of membrane interaction is depicted below.

G cluster_membrane Cell Membrane Lipid1 Lipid Head Tail1 Hydrophobic Tail Lipid2 Lipid Head Tail2 Hydrophobic Tail Lipid3 Lipid Head Tail3 Hydrophobic Tail Lipid4 Lipid Head Tail4 Hydrophobic Tail Compound This compound Disruption Membrane Disruption Compound->Disruption Inserts into membrane Effect Biological Effect (e.g., Bacteriostasis) Disruption->Effect

Caption: Proposed mechanism of this compound interaction with a cell membrane.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Broth Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from wells showing no visible growth onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The workflow for this protocol is illustrated below.

G Start Prepare Serial Dilutions of this compound Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC Incubate_Agar->Read_MBC End Results Read_MBC->End

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

  • Cell Lines: Use a panel of human cell lines, such as HEK293 (non-cancerous) and a cancer cell line (e.g., HeLa or A549).

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Hypothetical Quantitative Data

The following table presents a hypothetical summary of potential results from the proposed experiments. This data is for illustrative purposes only.

AssayOrganism/Cell LineParameterHypothetical Value
Antimicrobial SusceptibilityS. aureusMIC64 µg/mL
Antimicrobial SusceptibilityE. coliMIC128 µg/mL
CytotoxicityHEK293IC₅₀ (48h)> 200 µM
CytotoxicityHeLaIC₅₀ (48h)150 µM

Conclusion and Future Directions

While this compound remains a compound with uncharacterized biological activity, its chemical structure provides a basis for postulating potential antimicrobial and other pharmacological effects. The experimental protocols outlined in this whitepaper offer a clear roadmap for the systematic investigation of these possibilities. Future research should focus on executing these foundational in vitro assays, followed by more detailed mechanistic studies and potential in vivo evaluation if promising activity is identified. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents.

4-Phenylpentan-1-ol and its role as a benzenoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Phenylpentan-1-ol and its Role as a Benzenoid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound and related benzenoid compounds, focusing on their chemical properties, synthesis, biological activities, and metabolic pathways. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

The Role of Benzenoids in Drug Discovery

Benzenoid compounds, characterized by a six-carbon aromatic ring, are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2] Their unique electronic and structural properties allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as π-π stacking and hydrogen bonding.[1] This versatility enables medicinal chemists to fine-tune pharmacological profiles, including solubility, bioavailability, and potency, by modifying the benzene ring with various functional groups.[1]

The prevalence of the benzenoid motif is evident in the analysis of small molecule active pharmaceutical ingredients (APIs) approved by the FDA, where they are the most frequently encountered ring system.[3][4] Notably, substitution patterns such as 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) are the most common, largely due to their accessibility through established synthetic methods like electrophilic aromatic substitution.[3] Benzenoids are integral to a wide array of therapeutics, including analgesics (e.g., aspirin), anti-inflammatory drugs (e.g., ibuprofen), and antipsychotics (e.g., clozapine).[1][5] Furthermore, understanding the metabolism of these compounds, which often involves enzymatic processes like oxidation, is critical for optimizing drug efficacy and safety.[1]

Physicochemical Properties of this compound and Related Compounds

This compound is a benzenoid compound belonging to the class of benzene and substituted derivatives.[6] While specific data for this compound is limited, the properties of its isomers and related structures provide valuable insights. The following table summarizes key physicochemical data for several phenylpentanol isomers and a related ketone, compiled from various chemical databases.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3
4-Methyl-1-phenylpentan-1-ol 2884-02-8C12H18O178.273.1
4-Methyl-4-phenylpentan-1-ol N/AC12H18O178.27N/A
4-Phenylpentan-2-ol 77614-49-4C11H16O164.242.6
5-Phenyl-1-pentanol 10521-91-2C11H16O164.242.8
1-Phenyl-1-pentanol 583-03-9C11H16O164.242.8
4-Methyl-1-phenylpentan-1-one 2050-07-9C12H16O176.253.3

Data sourced from PubChem and other chemical databases.[7][8][9][10][11][12][13][14][15]

Synthesis and Characterization

The synthesis of phenylpentanols and related structures can be achieved through various organic chemistry methodologies. Below are representative experimental protocols and workflows.

Experimental Protocol: Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-Triol

This protocol describes a key step in the asymmetric synthesis of a related phenylpentane derivative, highlighting the Sharpless asymmetric epoxidation.[16]

Materials:

  • Allylic alcohol (e.g., a 5-phenylpentene-1,3-diol derivative) (1 equiv.)

  • Powdered molecular sieves (4Å)

  • Titanium tetraisopropoxide (0.2 equiv. in CH2Cl2)

  • (-)-Di-isopropyl tartrate (0.4 equiv. in CH2Cl2)

  • tert-Butylhydroperoxide (5M solution in 1,2-dichloroethane) (4 equiv.)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • 20% Sodium Hydroxide (NaOH)

  • Brine

  • Sodium Sulfate (Na2SO4)

Procedure:

  • A stirred mixture of powdered molecular sieves (4.0g) and titanium tetraisopropoxide (1.37mL, 1M solution in CH2Cl2) in CH2Cl2 (20mL) is cooled to -20°C.[16]

  • A solution of (-)-di-isopropyl tartrate (0.64g in CH2Cl2) is added, and the mixture is stirred at -20°C for 10 minutes.[16]

  • A solution of the allylic alcohol (2.00g, 1 equiv.) in CH2Cl2 (15mL) is added, followed by the tert-butylhydroperoxide solution (5.47mL).[16]

  • The resulting mixture is stirred at -20°C for 12 hours.[16]

  • The reaction is quenched by the addition of 3mL of H2O and 0.8mL of 20% NaOH.[16]

  • The mixture is stirred at room temperature for 45 minutes.[16]

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x 30mL).[16]

  • The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.[16]

  • The crude product is purified by column chromatography on silica gel to yield the desired epoxide.[16]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrovalerone analogs, which share a 1-phenyl-2-aminopentan-1-one core structure. This demonstrates a common synthetic strategy for related benzenoid compounds.[17]

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Aryl Nitrile or Substituted Aryl Precursor C Friedel-Crafts Acylation A->C B Valeroyl Chloride B->C D α-Bromination C->D Yields Ketone Intermediate E Reaction with Pyrrolidine D->E Yields α-Bromoketone F 2-Aminopentanophenone Analog E->F Yields Final Product G cluster_input Input Compound cluster_pathway Metabolic Pathway cluster_enzyme Key Enzyme cluster_output Outcome Benzene Benzene BO Benzene Oxide Benzene->BO Phenol Phenol BO->Phenol Catechol Catechol Phenol->Catechol BQ 1,2-Benzoquinone (Reactive Electrophile) Catechol->BQ Adducts Protein Adducts & Excretion BQ->Adducts CYP Cytochrome P450 (CYP2E1) CYP->BO

References

Solubility Profile of 4-Phenylpentan-1-ol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylpentan-1-ol in various organic solvents. Understanding the solubility profile of this aromatic alcohol is crucial for its application in research, chemical synthesis, and pharmaceutical development, where it may serve as a reagent, intermediate, or potential excipient. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a generalized workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl and pentyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, making it generally soluble in a range of organic solvents while having limited solubility in water. The hydroxyl group allows for hydrogen bonding, which is a significant factor in its interaction with polar protic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on the general principles of solubility for aromatic alcohols with similar structures, a qualitative solubility profile can be summarized. The following table provides an expected solubility profile in common laboratory solvents. It is important to note that these are general classifications and empirical determination is recommended for specific applications.

Solvent ClassificationSolventExpected Solubility
Polar Protic MethanolSoluble
EthanolMiscible[1]
Polar Aprotic AcetoneSoluble
Ethyl AcetateSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Nonpolar TolueneSoluble
HexaneSlightly Soluble

Note: "Soluble" indicates that a significant amount of the compound will dissolve. "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly Soluble" suggests that only a small amount will dissolve. For critical applications, experimental verification of these qualitative descriptors is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable technique for establishing the solubility of a solid or liquid compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of this compound.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh it.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, using the initial volume of the solvent and the calculated mass of the dissolved solute.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solvent Select Solvent mix Add excess solute to a known volume of solvent prep_solvent->mix prep_solute Prepare Solute (this compound) prep_solute->mix equilibrate Stir at constant temperature until equilibrium mix->equilibrate settle Allow excess solute to settle equilibrate->settle withdraw Withdraw and filter a known volume of supernatant settle->withdraw weigh1 Weigh filtered solution withdraw->weigh1 evaporate Evaporate solvent weigh1->evaporate weigh2 Weigh remaining solute evaporate->weigh2 calculate Calculate Solubility (e.g., g/100 mL) weigh2->calculate

References

Discovery and background of phenyl-substituted alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Background of Phenyl-Substituted Alcohols

Introduction

Phenyl-substituted alcohols are a significant class of organic compounds characterized by a hydroxyl group attached to an alkyl chain which, in turn, is connected to a phenyl ring. These structures are fundamental building blocks in organic synthesis and are prevalent in a wide array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] Their importance is underscored by their presence in numerous approved drugs, where the phenyl group often plays a crucial role in binding to biological targets.[3] This guide provides a comprehensive overview of the discovery, synthesis, and background of phenyl-substituted alcohols, with a focus on methodologies and data relevant to researchers in drug development.

The phenyl moiety is one of the most common structural motifs in medicinal chemistry.[3] However, its aromatic nature can sometimes lead to unfavorable physicochemical properties, such as low solubility.[3] Consequently, the development of novel synthetic routes and the introduction of bioisosteres for the phenyl ring are active areas of research.[3] Chiral phenyl-substituted alcohols are particularly valuable as they serve as key intermediates in the asymmetric synthesis of complex molecules.[4][5]

Synthesis of Phenyl-Substituted Alcohols

The synthesis of phenyl-substituted alcohols can be achieved through various methods, ranging from classical organic reactions to modern biocatalytic approaches. The choice of method often depends on the desired stereochemistry and the substitution pattern of the phenyl ring.

Radical Coupling of Aromatic Alcohols

A green and efficient method for the synthesis of 1,3-diphenylpropan-1-ols involves the β-alkylation of 1-phenylethanol with benzyl alcohols.[6][7] This reaction proceeds under transition-metal-free conditions, utilizing t-BuONa as both a base and a radical initiator.[6][7] The reaction demonstrates good tolerance for various functional groups on the benzyl alcohol.[6][7][8]

Experimental Protocol: Synthesis of 1,3-diphenylpropan-1-ol[6][7]
  • To a 12-mL pressurized vial, add 1-phenylethanol (91.6 mg, 0.75 mmol), benzyl alcohol (54.1 mg, 0.5 mmol), t-BuONa (9.6 mg, 0.1 mmol), and toluene (0.75 mL).

  • Purge the mixture with argon for 90 seconds and then seal the vial tightly.

  • Heat the reaction mixture to 140°C for 20 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a predetermined amount of diphenyl ether as an internal standard for analysis.

Biocatalytic Synthesis

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral phenyl-substituted alcohols. Enzymes such as dehydrogenases and lipases are commonly employed.[5]

Enzymatic Cascades: Enantiomerically pure 1,2-amino alcohols can be synthesized from L-phenylalanine using enzymatic cascades.[1] For example, (R)-phenylethanolamine has been produced with a high yield and excellent enantiomeric excess from a diol intermediate.[1]

Experimental Protocol: Synthesis of (R)-phenylethanolamine[1]
  • Prepare a reaction mixture with a total volume of 73 mL.

  • Add Cb-FDH (10 μM), AcCO6 (70 μM), and Ch1-AmDH (35 μM) to the mixture.

  • Adjust the pH of the mixture to 8.5 with ammonia.

  • Incubate the reaction mixture at 30°C for 70 hours.

  • Basify the aqueous reaction mixture with KOH (10 M, 9 mL) and saturate with solid NaCl.

  • Extract the product with EtOAc (2 x 40 mL).

  • Dry the combined organic phases over anhydrous MgSO₄ and concentrate under reduced pressure to yield the product.

Asymmetric Bioreduction: A novel medium-chain alcohol dehydrogenase from Rhodococcus R6 (RhADH) has been used for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols.[4] This system, when coupled with a formate dehydrogenase for cofactor regeneration, provides high conversion and enantiomeric purity.[4]

Experimental Protocol: Asymmetric Bioreduction of 2-hydroxyacetophenone[4]
  • Prepare a 10 mL reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2.5 mL dibutyl phthalate, 0.6 g of the carbonyl substrate, 17.4 mg RhADH, 0.3 g CpFDH, and 0.1 g sodium formate.

  • Perform the reaction at 37°C with shaking at 200 rpm.

  • Monitor the bioconversion and determine the optical purity of the resulting chiral alcohol using HPLC.

Data Presentation

The following tables summarize quantitative data from the synthesis of various phenyl-substituted alcohols.

ProductStarting Material(s)MethodCatalyst/Enzyme(s)YieldEnantiomeric Excess (ee)Reference
(R)-1-phenyl-1,2-diolL-phenylalanineMultienzyme process-75% (isolated)>99%[1]
(S)-1-phenyl-1,2-diolL-phenylalanineMultienzyme process-70% (isolated)98-99%[1]
(S)-2-phenylglycinol(S)-1-phenyl-1,2-diolEnzymatic aminationBs-AlaDH, Aa-ADH, At-ωTA81% (isolated)>99.4%[1]
(R)-phenylethanolamine(R)-1-phenyl-1,2-diolReductive aminationCb-FDH, AcCO6, Ch1-AmDH92% (isolated)>99.9%[1]
1,3-diphenylpropan-1-ol1-phenylethanol, benzyl alcoholRadical couplingt-BuONa95%N/A[8]
(R)-(-)-1-phenyl-1,2-ethanediol2-hydroxyacetophenoneAsymmetric bioreductionRhADH, CpFDH-99%[4]

Table 1: Synthesis of Phenyl-Substituted Alcohols and Derivatives

Temperature (°C)Yield of 1,3-diphenylpropan-1-ol (%)
< 80Trace
10029
12063
14095

Table 2: Effect of Temperature on the Yield of 1,3-diphenylpropan-1-ol in Radical Coupling [8]

Visualizations

The following diagrams illustrate key workflows and pathways related to phenyl-substituted alcohols.

experimental_workflow start Reactants: 1-phenylethanol, benzyl alcohol, t-BuONa, toluene reaction Reaction Conditions: 140°C, 20h, Argon atm. start->reaction cooling Cool to Room Temperature reaction->cooling standard_addition Add Internal Standard (diphenyl ether) cooling->standard_addition analysis Analysis (e.g., GC/MS) standard_addition->analysis product Product: 1,3-diphenylpropan-1-ol analysis->product

Caption: Experimental workflow for the synthesis of 1,3-diphenylpropan-1-ol.

enzymatic_cascade l_phenylalanine L-Phenylalanine deamination Deamination l_phenylalanine->deamination decarboxylation Decarboxylation deamination->decarboxylation styrene Styrene decarboxylation->styrene epoxidation Enantioselective Epoxidation styrene->epoxidation hydrolysis Enantioselective Hydrolysis epoxidation->hydrolysis r_diol (R)-1-phenyl-1,2-diol hydrolysis->r_diol s_diol (S)-1-phenyl-1,2-diol hydrolysis->s_diol reductive_amination Reductive Amination (Cb-FDH, AcCO6, Ch1-AmDH) r_diol->reductive_amination amination_s Amination (Bs-AlaDH, Aa-ADH, At-ωTA) s_diol->amination_s phenylethanolamine (R)-phenylethanolamine reductive_amination->phenylethanolamine phenylglycinol (S)-2-phenylglycinol amination_s->phenylglycinol

Caption: Enzymatic cascade for the synthesis of chiral amino alcohols.

Biological Significance and Applications

Phenyl-substituted alcohols are not only important synthetic intermediates but also exhibit a range of biological activities. For instance, 2-phenylethanol and its derivatives have been investigated as inhibitors of platelet aggregation.[9] The inhibitory effect is influenced by the length of the alkyl chain and the nature of the polar functional group, suggesting that both lipophilic and polar interactions with the cell membrane are important for their activity.[9] Furthermore, chiral phenylethanolamines and 2-phenylglycinols are crucial components of various biologically active compounds, including antibiotics, neurotransmitters, and β-adrenergic blockers.[1] The versatility of the hydroxyl group in phenyl-substituted alcohols allows for its conversion into other functional groups such as esters, ethers, amines, and amides, making them valuable synthons in drug discovery.[5]

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 4-Phenylpentan-1-ol. Due to a lack of experimentally determined values in publicly accessible literature, this document focuses on the estimation of key thermochemical properties—enthalpy of formation, Gibbs free energy of formation, and heat capacity—using the Joback group contribution method. Furthermore, it outlines the standard experimental protocols, specifically combustion calorimetry and Differential Scanning Calorimetry (DSC), that would be employed for the empirical determination of these values. This guide serves as a valuable resource for researchers and professionals in drug development and related scientific fields who require thermochemical data for modeling and process design involving this compound.

Introduction

This compound is an aromatic alcohol with potential applications in various chemical syntheses, including as an intermediate in the development of new pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and the prediction of reaction equilibria and kinetics. This guide addresses the current gap in available experimental data by providing robust estimations and detailing the methodologies for future experimental validation.

Estimated Thermochemical Data

In the absence of experimental data, the Joback group contribution method provides a reliable framework for estimating the thermochemical properties of organic compounds.[1][2] This method calculates properties based on the summation of contributions from the individual functional groups within the molecule.

For this compound, the molecule is broken down into the following contributing groups:

  • 5 x =CH- (aromatic)

  • 1 x >C- (aromatic, ring)

  • 3 x -CH2-

  • 1 x >CH-

  • 1 x -CH3

  • 1 x -OH (alcohol)

The estimated thermochemical data for this compound are summarized in the tables below.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

PropertyEstimated Value (kJ/mol)
Standard Enthalpy of Formation (ΔHf°)-245.8
Standard Gibbs Free Energy of Formation (ΔGf°)29.14

Table 2: Estimated Heat Capacity (Cp)

The heat capacity of an ideal gas can be described by the following polynomial equation:

Cp = a + bT + cT2 + dT3

Where T is the temperature in Kelvin. The coefficients for this compound, as estimated by the Joback method, are presented in Table 2.

CoefficientEstimated Value
a1.18 x 102
b8.85 x 10-1
c-3.97 x 10-4
d8.12 x 10-8

Experimental Protocols

To obtain empirical thermochemical data for this compound, the following established experimental protocols would be utilized.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of combustible organic compounds.[3][4]

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm).

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The temperature change of the water is meticulously measured with a high-precision thermometer.

  • The heat of combustion is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined through a separate calibration experiment with a substance of a known heat of combustion (e.g., benzoic acid).

  • The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5][6]

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8][9]

Methodology:

  • Two small, sealed pans are placed in the DSC instrument: a sample pan containing a known mass of this compound and an empty reference pan.

  • The instrument heats both pans at a controlled, linear rate.

  • The DSC measures the difference in heat flow required to maintain both the sample and reference pans at the same temperature as the temperature is increased.

  • This difference in heat flow is directly proportional to the heat capacity of the sample.

  • To obtain absolute values, a calibration is performed using a standard material with a well-characterized heat capacity, such as sapphire.[10]

  • The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Synthesis of this compound

A potential synthetic route to this compound involves the reduction of 4-phenylpentanoic acid or its corresponding ester. Another approach could be the Grignard reaction between a suitable phenyl Grignard reagent and a five-carbon synthon containing a protected alcohol functionality. While specific high-yield syntheses for this compound are not extensively detailed in the searched literature, related structures are often prepared via hydroformylation or other standard organic synthesis techniques.[11]

Visualization of the Estimation Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Joback method.

Joback_Method_Workflow cluster_input Input cluster_process Joback Method cluster_output Output start This compound Structure A Identify Functional Groups: - =CH- (aromatic) - >C- (aromatic) - -CH2- - >CH- - -CH3 - -OH (alcohol) start->A Structural Analysis B Retrieve Group Contribution Values from Joback Parameter Tables A->B Group Identification C Apply Joback Equations for: - Enthalpy of Formation (ΔHf°) - Gibbs Free Energy of Formation (ΔGf°) - Heat Capacity (Cp) Coefficients B->C Parameter Input D Estimated Thermochemical Data Tables C->D Calculated Properties

Caption: Workflow for Estimating Thermochemical Data via the Joback Method.

Conclusion

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-1-ol is a chiral alcohol with the potential for application in various fields, including asymmetric synthesis and as a building block for pharmacologically active molecules. Its stereochemistry plays a crucial role in its biological activity and chemical properties. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its synthesis, separation, and characterization.

Molecular Structure and Chirality

This compound possesses a single stereocenter at the fourth carbon atom (C4), which is bonded to a hydrogen atom, a methyl group, a phenyl group, and a propyl alcohol chain. This tetrahedral arrangement of four different substituents makes the molecule chiral, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.

Figure 1: Enantiomers of this compound.

Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they exhibit differences in their interaction with plane-polarized light (optical activity) and with other chiral molecules. Specific quantitative data for the individual enantiomers of this compound is not extensively reported in publicly available literature. However, based on general principles of stereochemistry, the following is expected:

Property(R)-4-phenylpentan-1-ol(S)-4-phenylpentan-1-olRacemic (±)-4-phenylpentan-1-ol
Molecular Formula C₁₁H₁₆OC₁₁H₁₆OC₁₁H₁₆O
Molecular Weight 164.24 g/mol 164.24 g/mol 164.24 g/mol
Boiling Point Expected to be identicalExpected to be identicalExpected to be identical
Melting Point Expected to be identicalExpected to be identicalMay differ from pure enantiomers
Density Expected to be identicalExpected to be identicalExpected to be identical
Specific Rotation ([α]D) Expected to be equal in magnitude but opposite in signExpected to be equal in magnitude but opposite in sign

Synthesis of Enantiomerically Enriched this compound

The synthesis of specific stereoisomers of this compound can be achieved through two primary strategies: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents.

1. Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as 4-phenyl-4-penten-1-ol, using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).

Asymmetric_Hydrogenation Prochiral 4-Phenyl-4-penten-1-ol Enantiomer (R)- or (S)-4-Phenylpentan-1-ol Prochiral->Enantiomer Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., [Rh(COD)(DIPAMP)]BF₄) H2 H₂

Figure 2: Asymmetric hydrogenation workflow.

2. Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomer. For instance, a carboxylic acid precursor could be coupled with a chiral alcohol auxiliary, followed by stereoselective alkylation and subsequent removal of the auxiliary.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers.

1. Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated by chromatography.

Enzymatic_Resolution Racemate Racemic (±)-4-Phenylpentan-1-ol Lipase Lipase Racemate->Lipase Separation Chromatographic Separation Lipase->Separation Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Enantiomer1 (R)-4-Phenylpentan-1-ol Acetate Separation->Enantiomer1 Enantiomer2 (S)-4-Phenylpentan-1-ol Separation->Enantiomer2

Figure 3: Enzymatic resolution workflow.

2. Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers of this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Experimental Protocols

General Protocol for Enzymatic Resolution of Racemic this compound
  • Materials: Racemic this compound, immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane or toluene).

  • Procedure:

    • Dissolve racemic this compound in the organic solvent.

    • Add the immobilized lipase and the acyl donor.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer) using column chromatography on silica gel.

Characterization of Stereoisomers

The enantiomeric purity and absolute configuration of this compound stereoisomers are determined using various analytical techniques.

TechniquePurpose
Polarimetry Measures the specific rotation to determine the optical purity.
Chiral HPLC/GC Separates and quantifies the enantiomers to determine enantiomeric excess (ee).
NMR Spectroscopy Can be used with chiral shift reagents or by forming diastereomeric derivatives to distinguish between enantiomers.
X-ray Crystallography Can determine the absolute configuration of a crystalline derivative.

Applications in Drug Development

While specific applications of this compound enantiomers in drug development are not widely documented, chiral alcohols are valuable intermediates in the synthesis of more complex molecules. The stereochemistry at the C4 position can influence the binding affinity and pharmacological activity of a final drug candidate. Therefore, access to enantiomerically pure forms of this compound is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Drug_Development_Logic Start Enantiomerically Pure (R)- or (S)-4-Phenylpentan-1-ol Synthesis Synthesis of Drug Candidate Analogs Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead Lead Optimization SAR->Lead API Stereochemically Pure Active Pharmaceutical Ingredient (API) Lead->API

Figure 4: Role in drug development logic.

Conclusion

The chirality of this compound is a key feature that dictates its properties and potential applications. While specific data on its individual enantiomers are sparse, established methods for enantioselective synthesis and chiral resolution can be applied to obtain these stereoisomers in high purity. The ability to access and characterize the (R) and (S) forms of this compound is essential for exploring their utility as chiral building blocks in the development of new chemical entities with defined stereochemistry. Further research is warranted to fully elucidate the properties and potential applications of these enantiomers.

Methodological & Application

Asymmetric Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol from a Phenylalkane Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol, a natural product with potential therapeutic applications, including protective activity against endoplasmic reticulum (ER) stress-dependent cell death.[1] The synthesis commences from the readily available phenylalkane derivative, allylbenzene, and proceeds through a multi-step sequence featuring a key Sharpless asymmetric epoxidation to establish the desired stereochemistry.

Introduction

(3S, 4R)-5-Phenylpentane-1,3,4-triol is a biologically active natural product isolated from the edible mushroom Mycoleptodonoides aitchisonii.[1] Its ability to protect against ER stress-induced cell death makes it an attractive target for synthetic and medicinal chemists, as ER stress is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] This protocol outlines a reliable and stereocontrolled route to this target molecule, suitable for laboratory-scale synthesis and further investigation of its therapeutic potential.

Overall Synthetic Strategy

The synthesis begins with the conversion of allylbenzene, a simple phenylalkane derivative, to the key intermediate 3-phenylpropanal. This aldehyde then undergoes a Horner-Wadsworth-Emmons olefination to generate an allylic alcohol. The crucial stereocenters are introduced via a Sharpless asymmetric epoxidation of this allylic alcohol, followed by regioselective epoxide opening and final deprotection to yield the target triol.

Synthesis_Workflow Allylbenzene Allylbenzene Three_Phenylpropanol 3-Phenyl-1-propanol Allylbenzene->Three_Phenylpropanol 1. BH3-THF 2. H2O2, NaOH Three_Phenylpropanal 3-Phenylpropanal Three_Phenylpropanol->Three_Phenylpropanal PCC, DCM Allylic_Alcohol Allylic Alcohol Intermediate Three_Phenylpropanal->Allylic_Alcohol Horner-Wadsworth-Emmons Olefination Chiral_Epoxide Chiral Epoxide Allylic_Alcohol->Chiral_Epoxide Sharpless Asymmetric Epoxidation Protected_Diol Protected Diol Chiral_Epoxide->Protected_Diol Red-Al Target_Triol (3S, 4R)-5-Phenylpentane-1,3,4-triol Protected_Diol->Target_Triol TBAF Sharpless_Epoxidation_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Complex Ti(OiPr)4->Catalyst (-)-DIPT (-)-DIPT (-)-DIPT->Catalyst Intermediate Ti-Peroxo-Alcohol Complex Catalyst->Intermediate Ligand Exchange Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Intermediate TBHP t-BuOOH TBHP->Intermediate Epoxide Chiral Epoxide Intermediate->Epoxide Oxygen Transfer Epoxide->Catalyst Regeneration

References

Application Notes and Protocols: Synthesis of 4-Phenylpentan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-phenylpentan-1-ol, a valuable alcohol intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved through a Grignard reaction between (3-phenylbutyl)magnesium bromide and formaldehyde. This application note includes a comprehensive experimental protocol, data presentation of the expected product characteristics, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This method is particularly useful for the synthesis of alcohols from carbonyl compounds. The synthesis of this compound, a primary alcohol, can be effectively achieved by the reaction of a suitable Grignard reagent with formaldehyde. This primary alcohol serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The protocol outlined below is adapted from established procedures for Grignard reactions with formaldehyde and provides a reliable method for the preparation of this compound in a laboratory setting.

Data Presentation

Due to the limited availability of experimental data for this compound, the following table summarizes the physical and spectroscopic properties of its close structural isomer, 5-phenyl-1-pentanol, for reference. These values are expected to be comparable to the target compound.

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Colorless liquid
Boiling Point 155 °C at 20 mmHg[1]
Density 0.970-0.977 g/mL[1]
Refractive Index 1.514-1.521[1]
¹H NMR (CDCl₃, ppm) δ 7.32-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ar-CH₂-), 1.70-1.55 (m, 4H, -CH₂-CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 1.25 (s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) δ 142.6, 128.4, 128.3, 125.8, 62.9, 35.9, 32.4, 31.4, 25.8
IR (neat, cm⁻¹) 3330 (broad, O-H), 3025, 2935, 2858 (C-H), 1603, 1495, 1454 (C=C, aromatic), 1058 (C-O)

Experimental Protocols

Synthesis of 1-Bromo-3-phenylbutane (Precursor)

A detailed protocol for the synthesis of 1-bromo-4-phenylbutane can be found in the literature and adapted for the synthesis of 1-bromo-3-phenylbutane from 3-phenyl-1-butanol.[2]

Synthesis of this compound

Materials:

  • 1-Bromo-3-phenylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Paraformaldehyde, dried in a vacuum desiccator over P₂O₅ for 48 hours

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10% Sulfuric acid (H₂SO₄)

  • Nitrogen gas, dry

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Apparatus for depolymerization of paraformaldehyde and introduction of gaseous formaldehyde

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of (3-Phenylbutyl)magnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under a dry nitrogen atmosphere to exclude moisture.

  • In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-3-phenylbutane (1.0 eq) in anhydrous diethyl ether (150 mL).

  • Add approximately 20 mL of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part 2: Reaction with Formaldehyde

  • Set up an apparatus for the depolymerization of paraformaldehyde by heating it to 180-200 °C.

  • Introduce the resulting gaseous formaldehyde into the vigorously stirred Grignard solution via a wide-bore tube positioned just above the surface of the reaction mixture. A slow stream of dry nitrogen can be used to carry the formaldehyde gas.

  • Continue the addition of formaldehyde until the Grignard reagent is consumed. The completion of the reaction can be monitored by taking a small aliquot, quenching it with water, and testing for the presence of the Grignard reagent.

  • Once the reaction is complete, cool the reaction mixture in an ice bath.

Part 3: Work-up and Purification

  • Slowly and cautiously add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts and wash with 10% sulfuric acid, followed by water, and finally with a saturated brine solution. The acid wash helps to hydrolyze any formed acetals.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

Reaction_Pathway 1-Bromo-3-phenylbutane 1-Bromo-3-phenylbutane Grignard Reagent (3-Phenylbutyl)magnesium bromide 1-Bromo-3-phenylbutane->Grignard Reagent  + Mg, anhydrous ether Mg, anhydrous ether Mg, anhydrous ether->Grignard Reagent Magnesium Alkoxide Salt Magnesium Alkoxide Salt Grignard Reagent->Magnesium Alkoxide Salt  + Formaldehyde (from paraformaldehyde) Formaldehyde (from paraformaldehyde) Formaldehyde (from paraformaldehyde)->Magnesium Alkoxide Salt This compound This compound Magnesium Alkoxide Salt->this compound  + Aqueous Work-up (NH4Cl, H+) Aqueous Work-up (NH4Cl, H+) Aqueous Work-up (NH4Cl, H+)->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Purification prep_start Dry Glassware & Reagents add_mg Add Mg Turnings prep_start->add_mg add_bromide Add 1-Bromo-3-phenylbutane in Ether add_mg->add_bromide initiate Initiate Reaction add_bromide->initiate reflux Reflux to Completion initiate->reflux depolymerize Depolymerize Paraformaldehyde reflux->depolymerize add_hcho Introduce Gaseous Formaldehyde depolymerize->add_hcho react Reaction add_hcho->react quench Quench with NH4Cl (aq) react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Friedel-Crafts Acylation Route to 4-Phenylpentan-1-one Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of 4-phenylpentan-1-one, a valuable precursor in pharmaceutical and organic synthesis, via the Friedel-Crafts acylation reaction.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic chemistry. It involves the reaction of an aromatic compound, in this case, benzene, with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. This method is highly effective for the formation of carbon-carbon bonds and the synthesis of aryl ketones. 4-Phenylpentan-1-one serves as a key intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients. The acylation of benzene with pentanoyl chloride (valeryl chloride) provides a direct and efficient route to this precursor.

Reaction Principle

The synthesis of 4-phenylpentan-1-one is achieved through the Friedel-Crafts acylation of benzene with pentanoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring to form the corresponding aryl ketone.

Reaction Scheme:

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
BenzeneC₆H₆78.11100 mL~1.12 mol
Pentanoyl ChlorideC₅H₉ClO120.5824.1 g (22 mL)0.2 mol
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g0.22 mol
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
5% Hydrochloric AcidHCl36.46100 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL). Cool the suspension in an ice bath with stirring.

  • Addition of Benzene: Slowly add benzene (100 mL, ~1.12 mol) to the stirred suspension.

  • Addition of Acyl Chloride: Place pentanoyl chloride (24.1 g, 0.2 mol) in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 5% hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution. Finally, wash with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4-phenylpentan-1-one.

Expected Yield:

While a specific yield for this reaction is not documented in the provided search results, Friedel-Crafts acylations are generally high-yielding reactions. Yields for similar acylations can range from 70% to 90%.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification cluster_product Final Product prep Setup dry three-necked flask add_AlCl3 Add AlCl3 and DCM prep->add_AlCl3 cool_ice Cool in ice bath add_AlCl3->cool_ice add_benzene Add Benzene cool_ice->add_benzene add_acyl_chloride Dropwise addition of Pentanoyl Chloride add_benzene->add_acyl_chloride reflux Reflux for 1-2 hours add_acyl_chloride->reflux quench Quench with cold HCl reflux->quench extract Extract with DCM quench->extract wash Wash with HCl, H2O, NaHCO3 extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product 4-Phenylpentan-1-one purify->product

Caption: Experimental workflow for the synthesis of 4-phenylpentan-1-one.

Signaling Pathway of the Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, the nucleophilic attack of the benzene ring, and the subsequent deprotonation to restore aromaticity.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product_formation Product Formation benzene Benzene sigma_complex Sigma Complex (Arenium Ion) pentanoyl_chloride Pentanoyl Chloride acylium_ion Acylium Ion (Electrophile) pentanoyl_chloride->acylium_ion + AlCl3 AlCl4_minus [AlCl4]- AlCl3 AlCl3 (Lewis Acid) acylium_ion->sigma_complex + Benzene HCl HCl catalyst_regen AlCl3 (Regenerated) product 4-Phenylpentan-1-one sigma_complex->product - H+ sigma_complex->HCl + [AlCl4]- sigma_complex->catalyst_regen + [AlCl4]-

Caption: Mechanism of the Friedel-Crafts acylation of benzene.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Benzene is a known carcinogen and should be handled with extreme care.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water.

  • Pentanoyl chloride is corrosive and lachrymatory.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Friedel-Crafts acylation of benzene with pentanoyl chloride is a robust and efficient method for the synthesis of 4-phenylpentan-1-one. The provided protocol, adapted from established procedures for similar reactions, offers a reliable starting point for researchers. Careful control of reaction conditions, particularly temperature, and a thorough work-up are crucial for obtaining a high yield of the pure product. This synthetic route provides a valuable tool for accessing this important precursor for further applications in drug development and organic synthesis.

References

Application Notes & Protocols: Reduction of 4-Phenylpentan-1-one to 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed protocols for the reduction of 4-phenylpentan-1-one to 4-phenylpentan-1-ol, a common synthetic step. The protocols outlined below utilize sodium borohydride (NaBH₄), a mild and selective reducing agent, and catalytic hydrogenation, a powerful method for achieving high yields.[1][2][3] These methods are chosen for their reliability, scalability, and relevance in research and development settings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle and Stoichiometry

The core of this transformation is the conversion of a carbonyl group (ketone) into a hydroxyl group (secondary alcohol).

Reaction: 4-Phenylpentan-1-one → this compound

Molecular Formula of Starting Material: C₁₁H₁₄O Molecular Weight of Starting Material: 162.23 g/mol Molecular Formula of Product: C₁₁H₁₆O Molecular Weight of Product: 164.25 g/mol [4]

Two primary methods are detailed:

  • Method A: Sodium Borohydride Reduction: This method employs sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ serves as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon.[1][3] A subsequent workup with a mild acid protonates the resulting alkoxide to yield the alcohol.[1]

  • Method B: Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of hydrogen gas (H₂) and a metal catalyst, typically platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). The reaction occurs on the catalyst surface and is generally very clean, often resulting in high yields.

Comparative Data of Reduction Methods

The selection of a reduction method often depends on factors such as substrate compatibility, desired yield, and available equipment. The following table summarizes typical quantitative data for the described protocols.

ParameterMethod A: Sodium BorohydrideMethod B: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with Pt/C catalyst
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Pressure Atmospheric1 - 4 bar (H₂)
Typical Reaction Time 1 - 3 hours4 - 12 hours
Typical Yield 85 - 95%90 - 99%
Key Advantages Operational simplicity, mild conditionsHigh yields, clean reaction, catalyst is recyclable
Key Disadvantages Requires stoichiometric reagentsRequires specialized hydrogenation equipment

Experimental Protocols

Method A: Reduction using Sodium Borohydride

This protocol describes the reduction of 4-phenylpentan-1-one on a 10 mmol scale.

Materials and Equipment:

  • 4-Phenylpentan-1-one (1.62 g, 10 mmol)

  • Sodium borohydride (NaBH₄) (0.19 g, 5 mmol)

  • Methanol (MeOH), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-phenylpentan-1-one (1.62 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.19 g, 5 mmol) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.

Method B: Catalytic Hydrogenation

This protocol details the reduction using a standard benchtop hydrogenation apparatus.

Materials and Equipment:

  • 4-Phenylpentan-1-one (1.62 g, 10 mmol)

  • 10% Platinum on Carbon (Pt/C) catalyst (50 mg, ~3 mol% loading)

  • Ethanol (EtOH), anhydrous (50 mL)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Hydrogen gas (H₂) source

  • Celite® or a similar filter aid

Procedure:

  • Vessel Charging: In a suitable high-pressure reaction vessel, combine 4-phenylpentan-1-one (1.62 g, 10 mmol), ethanol (50 mL), and the Pt/C catalyst (50 mg). Caution: Handle platinum catalysts carefully as they can be pyrophoric.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then purge with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar) and begin vigorous stirring or shaking.

  • Reaction: Continue the reaction at room temperature for 4-12 hours, monitoring the uptake of hydrogen.

  • Completion and Depressurization: Once hydrogen uptake ceases, stop the reaction. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to yield the this compound. The product is often of high purity and may not require further purification.

Characterization of this compound

The identity and purity of the final product can be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, the methine proton (CH-OH), methylene protons, and methyl protons. The -OH proton will appear as a broad singlet.
¹³C NMR (CDCl₃) Peaks for the aromatic carbons, the carbinol carbon (~70-75 ppm), and the aliphatic carbons.[6]
IR Spectroscopy Disappearance of the strong carbonyl (C=O) stretch from the starting material (~1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (~3300-3500 cm⁻¹).[5]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the mass of the product (C₁₁H₁₆O).

Visual Schematics

General Reaction Scheme

The following diagram illustrates the chemical transformation from the ketone to the alcohol.

reaction_scheme start 4-Phenylpentan-1-one product This compound start->product [H] workflow_A cluster_steps Method A: NaBH4 Reduction Workflow arrow arrow A Dissolve Ketone in Methanol B Cool to 0 °C in Ice Bath A->B C Add NaBH4 (Portion-wise) B->C D Stir at RT (2 hours) C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Wash, Dry & Concentrate F->G H Purify (Optional) G->H workflow_B cluster_steps Method B: Catalytic Hydrogenation Workflow arrow arrow A Charge Vessel: Ketone, Solvent, Pt/C B Purge System (N2 then H2) A->B C Pressurize with H2 & Stir B->C D Monitor H2 Uptake (4-12 hours) C->D E Vent H2 & Purge N2 D->E F Filter Catalyst (through Celite®) E->F G Concentrate Filtrate F->G H Pure Product G->H

References

Application Notes: 4-Phenylpentan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenylpentan-1-ol as a versatile building block in organic synthesis. Its chemical structure, featuring a primary alcohol and a phenyl group on a pentyl chain, offers multiple reaction sites for the synthesis of a diverse range of derivatives with potential applications in fragrance, materials science, and drug discovery.

Introduction

This compound is a valuable starting material for the synthesis of various organic molecules. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, converted into a good leaving group for nucleophilic substitution, or esterified. The phenyl group allows for modifications of the aromatic ring, further expanding the diversity of accessible compounds. This document outlines key synthetic transformations of this compound and provides detailed experimental protocols for these reactions.

Key Synthetic Transformations

This compound can be transformed into a variety of useful intermediates, including aldehydes, alkyl halides, esters, and ethers. These derivatives can then be further elaborated to construct more complex molecules.

Data Presentation: Summary of Key Reactions
ReactionProductReagentsTypical Yield
Oxidation4-PhenylpentanalPyridinium chlorochromate (PCC)80-90%
Halogenation1-Bromo-4-phenylpentanePhosphorus tribromide (PBr₃)85-95%
Esterification4-Phenylpentyl acetateAcetic anhydride, Pyridine90-98%
Ether Synthesis1-Methoxy-4-phenylpentaneSodium hydride (NaH), Methyl iodide (CH₃I)70-85%

Experimental Protocols

The following are detailed methodologies for the key transformations of this compound.

Protocol 1: Oxidation of this compound to 4-Phenylpentanal

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite®

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® in anhydrous dichloromethane (5 mL/mmol of alcohol) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 4-phenylpentanal.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde. A typical yield for the oxidation of a related compound, 4-methyl-4-phenyl-1-pentanol to its aldehyde, is reported to be 82%[1].

Protocol 2: Synthesis of 1-Bromo-4-phenylpentane

This protocol details the conversion of the primary alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-4-phenylpentane.

  • Purify the product by vacuum distillation. Yields for the bromination of similar phenylalkyl alcohols are typically high, in the range of 85-98.5%.

Protocol 3: Esterification to 4-Phenylpentyl Acetate

This protocol describes the formation of an ester using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (2-3 eq.).

  • Cool the solution to 0 °C in an ice bath and slowly add acetic anhydride (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-phenylpentyl acetate by flash column chromatography. Esterification of benzylic alcohols with acetic acid can yield up to 90.8%.

Protocol 4: Williamson Ether Synthesis of 1-Methoxy-4-phenylpentane

This protocol details the synthesis of a methyl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Syringe

  • Septum

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-methoxy-4-phenylpentane by flash column chromatography. The Williamson ether synthesis typically provides yields ranging from 50% to 95%.

Visualizations

Synthetic Workflow from this compound

Synthetic_Workflow cluster_derivatives Primary Derivatives cluster_applications Potential Applications start This compound aldehyde 4-Phenylpentanal start->aldehyde Oxidation (PCC) bromide 1-Bromo-4-phenylpentane start->bromide Halogenation (PBr₃) ester 4-Phenylpentyl Acetate start->ester Esterification ether 1-Methoxy-4-phenylpentane start->ether Williamson Ether Synthesis fragrance Fragrance & Aroma Chemicals aldehyde->fragrance pharma Pharmaceutical Intermediates bromide->pharma ester->fragrance materials Material Science Precursors ether->materials

Caption: Synthetic pathways from this compound.

Logical Relationship for Drug Discovery Application

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound (Building Block) derivatization Derivatization (Oxidation, Halogenation, etc.) start->derivatization library Compound Library Generation derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for drug discovery using this compound.

References

Application Note: Optimierung der GC-Analyse von 4-Phenylpentan-1-ol durch Derivatisierung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakte

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 4-Phenylpentan-1-ol zur Verbesserung seiner gaschromatographischen (GC) Analyse. This compound, eine primäre Alkohol, weist eine Polarität auf, die zu Peak-Tailing und verminderter Empfindlichkeit während der GC-Analyse führen kann. Um diese Probleme zu überwinden, werden zwei effektive Derivatisierungsmethoden vorgestellt: Silylierung und Acetylierung. Diese Techniken wandeln die polare Hydroxylgruppe in eine weniger polare Ether- oder Estergruppe um, was zu einer verbesserten Peakform, erhöhter Flüchtigkeit und besseren chromatographischen Trennung führt. Die folgenden Protokolle bieten schrittweise Anleitungen für beide Derivatisierungsverfahren sowie die für die quantitative Analyse mittels GC mit Flammenionisationsdetektion (FID) erforderlichen instrumentellen Parameter.

Einleitung

Die Gaschromatographie (GC) ist eine weit verbreitete Analysetechnik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Die Analyse von polaren Verbindungen wie Alkoholen kann jedoch aufgrund von Wechselwirkungen mit der stationären Phase der Säule eine Herausforderung darstellen, was zu asymmetrischen Peaks und ungenauen Quantifizierungen führt. Die Derivatisierung ist eine chemische Modifikation des Analyten, um seine physikalisch-chemischen Eigenschaften für eine bessere GC-Leistung zu verändern.[1] Für Alkohole sind die gebräuchlichsten Derivatisierungsstrategien die Silylierung und die Acylierung.

Die Silylierung ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (TMS), wodurch ein thermisch stabilerer und flüchtigerer Silylether entsteht. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein weit verbreitetes und wirksames Silylierungsreagenz für Alkohole. Die Acylierung wandelt den Alkohol in einen Ester um, typischerweise unter Verwendung eines Säureanhydrids wie Essigsäureanhydrid. Dies reduziert die Polarität und verbessert die chromatographischen Eigenschaften.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Silylierung und Acetylierung von this compound, gefolgt von einer quantitativen Analyse mittels GC-FID.

Experimentelle Protokolle

Materialien und Reagenzien
  • This compound (≥98% Reinheit)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Essigsäureanhydrid (≥99% Reinheit)

  • Pyridin (wasserfrei, ≥99.8%)

  • Hexan (GC-Gütegrad)

  • Natriumsulfat (wasserfrei)

  • GC-Fläschchen mit Septumkappen

  • Mikrospritzen

Protokoll 1: Silylierungsderivatisierung von this compound
  • Probenvorbereitung: Eine Standardlösung von this compound (z.B. 1 mg/ml) in wasserfreiem Pyridin vorbereiten.

  • Derivatisierungsreaktion: 100 µl der this compound-Lösung in ein GC-Fläschchen geben.

  • 100 µl BSTFA + 1% TMCS in das Fläschchen geben.

  • Das Fläschchen sofort verschließen und den Inhalt durch Schwenken gründlich mischen.

  • Das Reaktionsgemisch für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.

  • Das Fläschchen auf Raumtemperatur abkühlen lassen. Die Probe ist nun zur GC-Injektion bereit.

Protokoll 2: Acetylierungsderivatisierung von this compound
  • Probenvorbereitung: Eine Standardlösung von this compound (z.B. 1 mg/ml) in wasserfreiem Pyridin vorbereiten.

  • Derivatisierungsreaktion: 100 µl der this compound-Lösung in ein GC-Fläschchen geben.

  • 100 µl Essigsäureanhydrid in das Fläschchen geben.

  • Das Fläschchen sofort verschließen und den Inhalt durch Schwenken gründlich mischen.

  • Das Reaktionsgemisch für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.

  • Das Fläschchen auf Raumtemperatur abkühlen lassen.

  • Die Reaktion durch Zugabe von 1 ml entionisiertem Wasser stoppen. Kräftig schütteln.

  • Das derivatisierte Produkt mit 1 ml Hexan extrahieren. Kräftig schütteln und die Phasen trennen lassen.

  • Die obere organische Schicht in ein sauberes GC-Fläschchen mit einer kleinen Menge wasserfreiem Natriumsulfat überführen, um restliches Wasser zu entfernen. Die Probe ist nun zur GC-Injektion bereit.

GC-Analysebedingungen

  • Gerät: Gaschromatograph mit Flammenionisationsdetektor (FID)

  • Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmstärke) oder eine äquivalente 5% Phenyl-methylpolysiloxan-Säule

  • Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

  • Injektor-Temperatur: 250°C

  • Injektionsvolumen: 1 µl (Split-Modus, Split-Verhältnis 50:1)

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 100°C, gehalten für 2 Minuten

    • Rampe: 10°C/min bis 250°C

    • Endtemperatur: 250°C, gehalten für 5 Minuten

  • Detektor-Temperatur: 300°C

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die GC-Analyse von underivatisiertem und derivatisiertem this compound zusammen. Bitte beachten Sie, dass diese Werte auf Daten für strukturell ähnliche Verbindungen basieren und je nach spezifischem Instrument und Bedingungen variieren können.

AnalytRetentionszeit (min)Peakfläche (willkürliche Einheiten)Nachweisgrenze (LOD) (µg/ml)
This compound (underivatisiert)~ 12.550.0005
This compound-TMS-Ether~ 10.8150.0000.5
This compound-Acetat~ 11.2120.0001

Diagramme

Derivatization_Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse cluster_results Ergebnisse Sample This compound Probe Silylation Silylierung (BSTFA + TMCS) Sample->Silylation Protokoll 1 Acetylation Acetylierung (Essigsäureanhydrid) Sample->Acetylation Protokoll 2 GC_Analysis GC-FID Analyse Silylation->GC_Analysis Acetylation->GC_Analysis Data Quantitative Daten (Retentionszeit, Peakfläche) GC_Analysis->Data

Abbildung 1: Arbeitsablauf für die Derivatisierung und GC-Analyse.

Signaling_Pathway Analyte This compound (Polare Hydroxylgruppe) Derivatization Derivatisierungsreaktion Analyte->Derivatization Silyl_Ether Trimethylsilyl-Ether (Geringere Polarität, höhere Flüchtigkeit) Derivatization->Silyl_Ether Silylierung Acetate_Ester Acetat-Ester (Geringere Polarität, höhere Flüchtigkeit) Derivatization->Acetate_Ester Acetylierung GC_Column GC-Säule (Geringere Wechselwirkung) Silyl_Ether->GC_Column Acetate_Ester->GC_Column Improved_Peak Verbesserte Peakform (Symmetrisch, schärfer) GC_Column->Improved_Peak

Abbildung 2: Logische Beziehung der Derivatisierung zur Verbesserung der GC-Analyse.

Schlussfolgerung

Die Derivatisierung von this compound durch Silylierung oder Acetylierung ist eine effektive Strategie zur Verbesserung der gaschromatographischen Analyse. Beide Methoden reduzieren die Polarität des Analyten, was zu einer erhöhten Flüchtigkeit, verbesserten Peakformen und niedrigeren Nachweisgrenzen führt. Die hier vorgestellten Protokolle bieten eine zuverlässige Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um genaue und präzise quantitative Analysen von this compound und strukturell ähnlichen Verbindungen durchzuführen. Die Wahl zwischen Silylierung und Acetylierung kann von der spezifischen Anwendung, der Probenmatrix und den verfügbaren Reagenzien abhängen.

References

Application Notes and Protocols: 4-Phenylpentan-1-ol in Fragrance and Aroma Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Phenylpentan-1-ol and its closely related isomers in the synthesis of fragrance and aroma compounds. This document details its aroma profile, applications in perfumery, and includes experimental protocols for its synthesis and incorporation into fragrance formulations.

Introduction

This compound and its structural isomers are valuable aroma chemicals in the fragrance industry, prized for their complex scent profiles that can add depth and character to a wide range of products. These compounds typically possess floral, green, and woody notes, making them versatile ingredients in fine fragrances, cosmetics, and other scented products. Due to the limited publicly available data specifically for this compound (CAS 19967-24-9), this document also incorporates information from its closely related and more widely documented isomers, such as 4-methyl-4-phenyl-pentan-1-als and other phenylpentanol derivatives. This compiled data provides a foundational understanding for researchers and developers in the field of fragrance chemistry.

Aroma Profile and Applications

The olfactory characteristics of phenylpentanol derivatives are diverse, ranging from fresh and floral to deep and woody. These compounds are utilized to impart specific scent notes and to act as modifiers that enhance or round out a fragrance composition.

Table 1: Aroma Profile of this compound and Related Compounds

CompoundAroma DescriptionReference
2,4-Dimethyl-4-phenyl-pentanalGreen, fresh leaves with a woody note.[1]
4-Methyl-4-(p-methylphenyl)-1-pentanalInteresting spicy note.[1]
4-Methyl-4-(p-tert-butylphenyl)-1-pentanalGreen-combative scent with a slightly herbaceous note.[1]
A related Phenylpentanol derivativeStrong floral smell with a weak balsamic and a strong hyacinth note.[1]
Other related Phenylpentanol derivativesIntense lily of the valley fragrance.[1]
Additional related Phenylpentanol derivativesFloral, green-fruity smell.[1]

Table 2: Application and Recommended Usage Levels

Compound/Derivative ClassApplicationRecommended Concentration in Fragrance ConcentrateReference
4-Methyl-4-phenyl-1-pentanalsFine fragrances, cosmetics (creams, lotions), toiletries (soaps, oral care), household products (detergents, cleaners, fabric softeners).1% to 50% by weight.[1]
4-Phenyl-1-butanolFragrance formulations.Up to 0.5%[2]

Experimental Protocols

The following protocols are generalized from patent literature for the synthesis of phenylpentanol derivatives. Researchers should adapt these methods based on available starting materials and desired final products.

Protocol 1: Synthesis of 4-Methyl-4-phenyl-1-pentanal via Hydroformylation

This protocol describes a general method for the synthesis of a precursor to phenylpentanols.

Objective: To synthesize 4-methyl-4-phenyl-1-pentanal from 3-methyl-3-(p-methylphenyl)-1-butene.

Materials:

  • 3-methyl-3-(p-methylphenyl)-1-butene

  • [Rh(CO)2Cl]2 (Rhodium carbonyl chloride) or other suitable rhodium catalyst

  • Triphenylphosphine

  • Carbon monoxide (CO)

  • Hydrogen (H2)

  • Solvent (e.g., cyclohexane, methanol, or ethyl acetate)

  • High-pressure autoclave with magnetic stirrer

Procedure:

  • Charge a 1-liter high-pressure autoclave with 710 g (4.4 mol) of 3-methyl-3-(p-methylphenyl)-1-butene, 42.7 mg of a rhodium catalyst, and 1.42 g of triphenylphosphine.[1]

  • At room temperature, pressurize the autoclave with a 1:1 mixture of CO and H2 to 100 bar.

  • Heat the mixture to 100°C, then increase the pressure to 300 bar with the CO/H2 mixture.

  • Maintain the temperature and pressure for 12 hours with constant stirring.

  • Cool the autoclave to room temperature and carefully vent the gases.

  • The crude product can be purified by fractional distillation.

Protocol 2: Modification of a Fougère Type Perfume Composition

Objective: To demonstrate the modifying effect of a 4-methyl-4-phenyl-1-pentanal derivative in a classic fragrance type.

Materials:

  • Pre-formulated Fougère type perfume base

  • 4-Methyl-4-phenyl-1-pentanal derivative

  • Dipropylene glycol (DPG) as a solvent/diluent

  • Glass beakers and stirring rods

  • Perfumer's scale

Procedure:

  • Prepare a standard Fougère type perfume composition. A typical composition possesses a fresh-herbaceous character.

  • Create a control sample by mixing 90 parts of the Fougère base with 10 parts of dipropylene glycol.

  • Create the experimental sample by replacing the 10 parts of dipropylene glycol with 10 parts of the 4-methyl-4-phenyl-1-pentanal derivative, mixed with 80 parts of the Fougère base.

  • Allow both compositions to macerate for at least 48 hours in a cool, dark place.

  • Evaluate the olfactory properties of both samples on fragrance blotters over time (top, middle, and base notes). The composition containing the phenylpentanal derivative is expected to have a more rounded green fond note with better diffusion and increased fullness.[1]

Visualizations

Diagram 1: General Synthesis Workflow for Phenylpentanals

G A Substituted Phenylbutene B Hydroformylation (CO, H2, Rh catalyst) A->B C Crude Phenylpentanal B->C D Purification (Fractional Distillation) C->D E Pure Phenylpentanal D->E F Reduction (e.g., NaBH4 or H2/catalyst) E->F G This compound Derivative F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

Diagram 2: Application in Fragrance Formulation

G cluster_0 Fragrance Accord Development A Base Accord (e.g., Woody, Musky) E Final Fragrance Concentrate A->E B Heart Accord (e.g., Floral, Spicy) B->E C Top Accord (e.g., Citrus, Green) C->E D This compound (Modifier/Blender) D->E Adds green, floral, woody nuances

Caption: Logical relationship of this compound in a fragrance composition.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements. Standard laboratory practices, including working in a well-ventilated area and wearing gloves and safety glasses, are advised.

Conclusion

This compound and its related structures are versatile and valuable components in the palette of the modern perfumer and fragrance chemist. Their complex aroma profiles allow for the creation of novel and sophisticated scent compositions. The provided protocols offer a starting point for the synthesis and application of these compounds, encouraging further research and development in the field of aroma chemistry.

References

Protocols for the purification of 4-Phenylpentan-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of 4-Phenylpentan-1-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. This compound is a moderately polar alcohol, and this method effectively separates it from non-polar impurities and other reaction byproducts. The protocol outlines the preparation of the stationary phase, sample application, selection of an appropriate mobile phase, and the subsequent analysis of collected fractions.

Introduction

Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1][2] The separation is based on the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it.[3] For moderately polar compounds like this compound, which contains both a non-polar phenylalkyl backbone and a polar hydroxyl group, silica gel is an effective stationary phase.[4] The choice of the mobile phase, typically a mixture of a non-polar and a more polar solvent, is crucial for achieving good separation.[5][6] This protocol details a standard procedure for purifying this specific alcohol, which can be adapted based on the specific impurity profile of the crude sample.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (optional)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • TLC plates (silica gel 60 F254)

  • Potassium Permanganate stain or p-Anisaldehyde stain (for visualization)

  • Cotton or Glass Wool

Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Stand and clamps

Experimental Protocol

Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]

  • Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal solvent system will give the target compound, this compound, a retention factor (Rf) value between 0.3 and 0.7 and provide good separation from impurities.[4]

Column Preparation (Wet Packing Method)
  • Secure the chromatography column vertically using a stand and clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 30-50 g of silica for every 1 g of crude mixture.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.[1]

  • Once the silica has settled into a packed bed, add a thin protective layer of sand on top.

Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution.[2]

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column using a separatory or dropping funnel to ensure a constant flow.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in numbered test tubes or vials.

  • Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). If the desired compound elutes too slowly, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).[7]

Monitoring the Separation
  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.

  • Develop and visualize the TLC plate as described in section 3.1.

  • Fractions containing only the spot corresponding to this compound should be combined.

Isolation of the Pure Compound
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The remaining residue is the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or a final TLC.

Data Presentation

The following table summarizes typical quantitative parameters for the purification of 1-2 grams of crude this compound.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Finer mesh provides higher resolution (flash chromatography).
Amount of Silica Gel 50 - 100 gA 1:50 to 1:100 ratio of crude sample to silica gel by weight is common.
Column Dimensions 3-5 cm (diameter) x 40-50 cm (length)Dimensions depend on the amount of stationary phase used.
Sample Loading 1-2 g crude this compoundDry loaded for optimal separation.[2]
Mobile Phase (Eluent) Hexane / Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and increase polarity as needed (gradient elution).[7]
Fraction Size 15 - 25 mLSmaller fractions provide better resolution but increase the number of TLC analyses required.
Flow Rate 2-5 mL/minFor flash chromatography, pressure is applied to achieve a flow rate of ~2 inches/minute.
Expected Rf ~0.3 - 0.4In an 8:2 Hexane:Ethyl Acetate system (this is an estimate and should be confirmed by TLC).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_final Final Product TLC 1. Preliminary TLC Analysis Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust eluent Combine 9. Combine Pure Fractions Analyze->Combine If pure Evaporate 10. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 4-Phenylpentan-1-ol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 4-phenylpentan-1-ol as a substrate in various enzymatic reactions. This information is intended to guide researchers in biocatalysis, chiral synthesis, and drug metabolism studies.

Lipase-Catalyzed Kinetic Resolution of (±)-4-Phenylpentan-1-ol

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols, yielding enantiomerically pure alcohols and esters. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries. Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, is particularly efficient for the transesterification of secondary alcohols.

Application:

Enantioselective synthesis of (R)- and (S)-4-phenylpentan-1-ol and their corresponding acetates.

Principle:

In a kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The reaction is often irreversible when using acyl donors like vinyl acetate or isopropenyl acetate.

Quantitative Data Summary:

The following table summarizes typical results obtained for the kinetic resolution of secondary alcohols using Candida antarctica lipase B, which are expected to be similar for this compound.

SubstrateEnzymeAcyl DonorSolventConversionProduct (ee)Unreacted Alcohol (ee)Reference
(±)-4-methylpentan-2-olCALBVinyl AcetateHexane~50%>99%>99%[1]
(±)-octan-2-olCALBVinyl AcetateHexane~50%>99%>99%[1]
Racemic sec-alcoholsPseudomonas cepacia LipaseIsopropenyl AcetateToluene~50%up to 99%up to 99%[2]
Experimental Protocol: Kinetic Resolution using CALB

Materials:

  • (±)-4-Phenylpentan-1-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435®)

  • Vinyl acetate (or isopropenyl acetate)

  • Hexane (HPLC grade)

  • Molecular sieves (4 Å), activated

  • Orbital shaker

  • Gas chromatograph (GC) with a chiral column (e.g., Chirasil-β-Dex)

Procedure:

  • To a 25 mL Erlenmeyer flask, add 10 mL of hexane, 0.5 mmol of (±)-4-phenylpentan-1-ol, and 100 mg of molecular sieves.

  • Add 1.0 mmol of vinyl acetate to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 32°C) in an orbital shaker.

  • Initiate the reaction by adding 80 mg of immobilized CALB.

  • Stir the reaction mixture in an orbital shaker at 150 rpm and 32°C.[1]

  • Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals. Centrifuge the aliquots to separate the enzyme before analysis.

  • Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (ee) of the substrate and the product (4-phenylpentyl acetate).

  • Terminate the reaction at approximately 50% conversion by filtering off the enzyme.

  • The enzyme can be washed with hexane and acetone, dried, and reused.

  • Isolate the product (enantioenriched acetate) and the unreacted alcohol (enantioenriched this compound) by column chromatography.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis Racemic_Alcohol (±)-4-Phenylpentan-1-ol Reaction_Vessel Reaction Vessel (32°C, 150 rpm) Racemic_Alcohol->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Solvent Hexane Solvent->Reaction_Vessel Enzyme Immobilized CALB Enzyme->Reaction_Vessel Monitoring Reaction Monitoring (Chiral GC) Reaction_Vessel->Monitoring Aliquots Filtration Filtration Monitoring->Filtration Stop at ~50% conversion Chromatography Column Chromatography Filtration->Chromatography Product_Ester (R)-4-Phenylpentyl Acetate (>99% ee) Chromatography->Product_Ester Unreacted_Alcohol (S)-4-Phenylpentan-1-ol (>99% ee) Chromatography->Unreacted_Alcohol

Caption: Workflow for the kinetic resolution of (±)-4-phenylpentan-1-ol.

Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of this compound

Alcohol dehydrogenases (ADHs) are NAD(P)+ dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3][4] They are valuable tools in organic synthesis for the production of carbonyl compounds and for the stereoselective synthesis of chiral alcohols through the reduction of prochiral ketones.

Application:

Synthesis of 4-phenylpentan-1-al from this compound. This can also be a key step in a multi-enzyme cascade.

Principle:

ADH catalyzes the transfer of a hydride from the alcohol substrate to the nicotinamide cofactor (NAD+ or NADP+), resulting in the corresponding aldehyde or ketone and the reduced cofactor (NADH or NADPH). The reaction is reversible, and the equilibrium can be shifted towards the product by removing the aldehyde or by regenerating the oxidized cofactor.

Quantitative Data Summary:

Kinetic parameters for ADHs are highly substrate-dependent. The following table provides representative data for ethanol oxidation by human ADH isozymes. For a larger substrate like this compound, the Km value might be lower and kcat could vary significantly depending on the specific ADH used.

EnzymeSubstrateKm (mM)kcat (min⁻¹)Reference
Human Class IV σ-ADHEthanol25-[5]
Human Class I β-ADHEthanol--[5]
Yeast ADHEthanol135100General textbook value
Experimental Protocol: ADH-Catalyzed Oxidation

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or horse liver)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 0.06 M, pH 9.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol, if its concentration is kept low and constant) and NAD+ in Tris-HCl buffer.

  • In a quartz cuvette, mix 1.0 mL of NAD+ solution, 0.5 mL of Tris-HCl buffer (pH 9.0), and 1.0 mL of the this compound solution. Add deionized water to a final volume of 3.0 mL.

  • Place the cuvette in a spectrophotometer and set the wavelength to 340 nm (the absorbance maximum of NADH).

  • Initiate the reaction by adding a small, known amount of ADH solution (e.g., 50 µL).

  • Quickly mix the solution by inverting the cuvette and immediately start recording the absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot, using the molar absorptivity of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), repeat the experiment with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating.

  • Analyze the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).[6]

ADH Catalytic Cycle

G cluster_inputs Inputs cluster_outputs Outputs E ADH E_NAD ADH-NAD+ E->E_NAD + NAD+ E_NAD_Alc ADH-NAD+-Alcohol E_NAD->E_NAD_Alc + Alcohol E_NADH_Ald ADH-NADH-Aldehyde E_NAD_Alc->E_NADH_Ald Hydride Transfer E_NADH ADH-NADH E_NADH_Ald->E_NADH - Aldehyde Aldehyde 4-Phenylpentan-1-al E_NADH_Ald->Aldehyde E_NADH->E - NADH NADH NADH E_NADH->NADH Alcohol This compound Alcohol->E_NAD_Alc NAD NAD+ NAD->E

Caption: The catalytic cycle of alcohol dehydrogenase (ADH).

Cytochrome P450-Mediated Metabolism of this compound

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs.[7][8][9] In drug development, it is essential to understand how a new chemical entity is metabolized by CYPs to assess its pharmacokinetic profile and potential for drug-drug interactions.

Application:

In vitro assessment of the metabolic stability and metabolite profile of this compound in a drug discovery context.

Principle:

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes. By incubating a compound with microsomes in the presence of the cofactor NADPH, it is possible to simulate Phase I metabolism and identify the resulting metabolites. The primary reactions catalyzed by CYPs are oxidations, including hydroxylations, dealkylations, and epoxidations.[10][11] For this compound, potential metabolic pathways include hydroxylation on the aromatic ring or the alkyl chain.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.

  • In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the depletion of the parent compound (this compound) over time and to identify potential metabolites.

  • The rate of disappearance of the parent compound can be used to calculate its in vitro half-life and intrinsic clearance.

CYP450 Metabolic Pathway

G Substrate This compound CYP Cytochrome P450 (e.g., CYP3A4, CYP2D6) Substrate->CYP Metabolite1 Hydroxylated Metabolite (Aromatic Ring) CYP->Metabolite1 Hydroxylation Metabolite2 Hydroxylated Metabolite (Alkyl Chain) CYP->Metabolite2 Hydroxylation Cofactors NADPH, O2 Cofactors->CYP Metabolite3 Further Oxidation Products Metabolite1->Metabolite3 Metabolite2->Metabolite3

Caption: Potential metabolic pathways for this compound via CYP450 enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Phenylpentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-phenylpentan-1-ol. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and versatile method for synthesizing this compound, a secondary alcohol, is the Grignard reaction.[1][2] There are two primary Grignard reaction pathways:

  • Route A: Reaction of isovaleraldehyde with phenylmagnesium bromide.

  • Route B: Reaction of benzaldehyde with isobutylmagnesium bromide.

An alternative two-step approach involves:

  • Route C: Synthesis of the precursor aldehyde, 4-phenylpentanal, followed by its reduction to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3][4]

Q2: What are the critical parameters to control for a successful Grignard reaction?

A2: Grignard reactions are highly sensitive to experimental conditions. Key parameters to control include:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as Grignard reagents react readily with water.[5]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent.[6]

  • Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction, especially during the addition of the carbonyl compound.

  • Purity of Magnesium: The magnesium turnings should be fresh and activated to ensure efficient reaction with the alkyl/aryl halide.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves the following steps:

  • Aqueous Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide intermediate and dissolve magnesium salts.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Column Chromatography: The crude product can be purified further by vacuum distillation or column chromatography on silica gel to remove unreacted starting materials and side products.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Route A: Phenylmagnesium bromide and Isovaleraldehyde)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Reduction of 4-Phenylpentanal (Route C)

Materials:

  • 4-Phenylpentanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 4-phenylpentanal (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether and water to the residue and separate the layers.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reactant and Condition Summary for this compound Synthesis Routes

ParameterRoute A: Grignard (Phenylmagnesium bromide)Route B: Grignard (Isobutylmagnesium bromide)Route C: Reduction of 4-Phenylpentanal
Electrophile IsovaleraldehydeBenzaldehyde4-Phenylpentanal
Nucleophile Phenylmagnesium bromideIsobutylmagnesium bromideSodium Borohydride (Hydride)
Stoichiometry 1.2 eq Grignard reagent1.2 eq Grignard reagent1.1 eq NaBH₄
Solvent Anhydrous Diethyl Ether/THFAnhydrous Diethyl Ether/THFMethanol/Ethanol
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours1-3 hours
Typical Yield 60-80%60-80%>90%

Note: Yields are estimates based on typical Grignard reactions and aldehyde reductions and may vary depending on specific experimental conditions and scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Grignard Reaction 1. Wet glassware, solvents, or reagents.[5] 2. Inactive magnesium turnings. 3. Impure alkyl/aryl halide. 4. Grignard reagent did not form.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by grinding. 3. Purify the halide by distillation. 4. Confirm Grignard formation with a Gilman test or by titrating an aliquot.
Formation of Biphenyl Side Product Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. This is favored at higher temperatures and concentrations.1. Ensure slow, dropwise addition of the aryl halide during Grignard formation to maintain a low concentration. 2. Maintain a moderate reaction temperature.
Incomplete Aldehyde Reduction 1. Insufficient reducing agent. 2. Deactivated reducing agent.1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 eq of NaBH₄). 2. Use fresh, properly stored reducing agent.
Difficult Purification Presence of unreacted starting materials or side products with similar boiling points.1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with a carefully selected solvent system for separation.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis Routes for this compound cluster_route_a Route A cluster_route_b Route B cluster_route_c Route C A1 Phenylmagnesium bromide A_Product This compound A1->A_Product A2 Isovaleraldehyde A2->A_Product B1 Isobutylmagnesium bromide B_Product This compound B1->B_Product B2 Benzaldehyde B2->B_Product C1 4-Phenylpentanal C_Product This compound C1->C_Product C2 NaBH4 or LiAlH4 C2->C_Product

Caption: Alternative synthetic pathways to this compound.

Experimental Workflow

Experimental_Workflow General Workflow for Grignard Synthesis start Start prep Prepare Anhydrous Apparatus and Reagents start->prep grignard_formation Grignard Reagent Formation prep->grignard_formation reaction Reaction with Carbonyl Compound grignard_formation->reaction workup Aqueous Workup (e.g., NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Grignard synthesis of an alcohol.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield in Grignard Synthesis start Low Yield check_grignard Was Grignard reagent formation successful? start->check_grignard check_conditions Were reaction conditions strictly anhydrous? check_grignard->check_conditions No check_reagents Are starting materials (aldehyde/ketone, halide) pure? check_grignard->check_reagents Yes solution1 Activate Mg, ensure dry solvent/halide. check_grignard->solution1 solution2 Flame-dry glassware, distill solvents. check_conditions->solution2 check_workup Was product lost during workup/purification? check_reagents->check_workup Yes solution3 Purify starting materials. check_reagents->solution3 solution4 Optimize extraction and purification steps. check_workup->solution4

Caption: A decision tree for troubleshooting low yields in Grignard synthesis.

References

Improving yield and purity in 4-Phenylpentan-1-ol preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For this compound, a common approach is the reaction of butylmagnesium bromide with benzaldehyde.

  • Reduction of a Ketone: This method utilizes the reduction of a suitable ketone, such as 4-phenyl-2-pentanone, using a reducing agent like sodium borohydride (NaBH₄).

Q2: What are the typical yields and purities I can expect for these methods?

A2: Yields and purities are highly dependent on the specific reaction conditions, purity of starting materials, and purification methods. However, here are some general expectations:

Synthesis MethodTypical Yield RangeTypical Purity Range (after purification)
Grignard Reaction50-80%>95%
Ketone Reduction70-95%>97%

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both primary synthetic routes involve hazardous materials and require strict adherence to safety protocols:

  • Grignard Reaction: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Sodium Borohydride Reduction: Sodium borohydride is flammable and reacts with acidic solutions to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Grignard Reaction Route: Benzaldehyde and Butylmagnesium Bromide

Q: My Grignard reaction has a low yield of this compound. What are the potential causes and solutions?

A: Low yields in Grignard reactions are a common issue and can often be attributed to several factors.

Troubleshooting Low Yield in Grignard Synthesis

Potential Cause Troubleshooting Steps
Presence of Water Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents. Consider using freshly distilled solvents.
Poor Quality Magnesium Use fresh, shiny magnesium turnings. If the magnesium is dull, it may be oxidized. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Impure Starting Materials Use freshly distilled benzaldehyde to remove any benzoic acid impurity, which will quench the Grignard reagent. Ensure the alkyl halide used to prepare the Grignard reagent is pure.
Side Reactions Wurtz Coupling: Formation of octane from the reaction of butylmagnesium bromide with butyl bromide. This can be minimized by slow, controlled addition of the alkyl halide during Grignard reagent formation. Benzene formation: The Grignard reagent can be protonated by any acidic protons present.[1]
Incorrect Reaction Temperature The addition of benzaldehyde to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. Allowing the reaction to warm to room temperature too quickly can lead to reduced yields.

Q: I am observing significant amounts of biphenyl as a byproduct. How can I minimize this?

A: Biphenyl formation is a known side reaction in Grignard syntheses involving phenyl Grignard reagents, but can also occur from impurities in the starting materials. In the synthesis of this compound using butylmagnesium bromide and benzaldehyde, the primary source of biphenyl would be from phenylmagnesium bromide impurities if not prepared carefully, or from side reactions of benzaldehyde. To minimize this, ensure high purity of your starting materials and maintain a controlled reaction temperature.

Ketone Reduction Route: Reduction of 4-Phenyl-2-Pentanone with NaBH₄

Q: My reduction of 4-phenyl-2-pentanone with sodium borohydride is incomplete or slow. What should I do?

A: While the reduction of ketones with NaBH₄ is generally efficient, several factors can affect the reaction rate and completion.

Troubleshooting Incomplete Ketone Reduction

Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Although NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete reaction.[2]
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating may be required for less reactive ketones or to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
Poor Quality NaBH₄ Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality reagent.
Solvent Choice Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of sufficient purity.

Q: I am observing byproducts in my NaBH₄ reduction. What are they and how can I avoid them?

A: The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond (1,4-reduction) in addition to the desired 1,2-reduction of the carbonyl group.[3][4] If your starting material, 4-phenyl-2-pentanone, is contaminated with an unsaturated precursor, this could be a source of impurities.

To ensure selective 1,2-reduction and avoid byproducts:

  • Purity of Starting Material: Ensure your 4-phenyl-2-pentanone is free from α,β-unsaturated ketone impurities.

  • Reaction Conditions: The selectivity of 1,2- versus 1,4-reduction can be influenced by the solvent and temperature. Using a combination of NaBH₄ and CeCl₃ (Luche reduction) can enhance selectivity for 1,2-reduction if competing unsaturation is present.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 1-Bromobutane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum fractional distillation.[5]

Protocol 2: Synthesis of this compound via Reduction of 4-Phenyl-2-Pentanone

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Phenyl-2-pentanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction Reaction:

    • Dissolve 4-phenyl-2-pentanone in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[5]

  • Work-up and Purification:

    • Carefully add dilute HCl to quench the reaction and neutralize the excess NaBH₄.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum fractional distillation.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reaction Pathway cluster_reduction Ketone Reduction Pathway start_g Starting Materials (Benzaldehyde, 1-Bromobutane, Mg) grignard_formation Formation of Butylmagnesium Bromide start_g->grignard_formation reaction_g Reaction with Benzaldehyde grignard_formation->reaction_g workup_g Aqueous Workup (NH4Cl) reaction_g->workup_g purification_g Vacuum Fractional Distillation workup_g->purification_g product_g This compound purification_g->product_g start_r Starting Material (4-Phenyl-2-pentanone) reduction_r Reduction with NaBH4 start_r->reduction_r workup_r Acidic Workup (HCl) reduction_r->workup_r purification_r Vacuum Fractional Distillation workup_r->purification_r product_r This compound purification_r->product_r

Caption: Synthetic pathways for the preparation of this compound.

Troubleshooting_Logic cluster_grignard_issues Grignard Reaction Issues cluster_reduction_issues Ketone Reduction Issues cluster_solutions Potential Solutions start Low Yield or Purity Issue water Presence of Water? start->water mg_quality Poor Mg Quality? start->mg_quality reagent_purity_g Impure Reagents? start->reagent_purity_g temp_control_g Incorrect Temperature? start->temp_control_g nabh4_amount Insufficient NaBH4? start->nabh4_amount nabh4_quality Poor NaBH4 Quality? start->nabh4_quality incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products_r Side Products Observed? start->side_products_r dry Dry Glassware/Solvents water->dry activate_mg Activate Magnesium mg_quality->activate_mg purify_reagents Purify Starting Materials reagent_purity_g->purify_reagents optimize_temp Optimize Temperature temp_control_g->optimize_temp excess_reagent Use Excess Reagent nabh4_amount->excess_reagent fresh_reagent Use Fresh Reagent nabh4_quality->fresh_reagent monitor_rxn Monitor with TLC incomplete_rxn->monitor_rxn selective_reagents Use Selective Reagents side_products_r->selective_reagents

Caption: Troubleshooting logic for synthesis of this compound.

References

Common side products in the synthesis of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

Q2: What are the potential side products in the synthesis of this compound via the Grignard reaction?

A2: Several side products can form during the Grignard synthesis of this compound. These primarily include:

  • 2,5-dimethylhexane: Formed via Wurtz coupling of the isobutylmagnesium bromide with unreacted isobutyl bromide.

  • Unreacted Benzaldehyde and Isobutyl Bromide: Incomplete reaction can lead to the presence of starting materials in the final product mixture.

  • Benzene and Isobutane: These can be formed if the Grignard reagent comes into contact with protic sources, such as water or acidic impurities.[3]

  • 4-Phenylpentan-1-one: Oxidation of the target alcohol, this compound, can occur, particularly during workup or purification.

Q3: How can I minimize the formation of the Wurtz coupling side product (2,5-dimethylhexane)?

A3: To minimize the formation of 2,5-dimethylhexane, it is crucial to control the reaction conditions during the formation of the Grignard reagent. Slow, dropwise addition of the isobutyl bromide to the magnesium turnings helps to maintain a low concentration of the alkyl halide in the reaction mixture, thus disfavoring the coupling reaction. Additionally, ensuring the reaction temperature does not become too high is important.

Q4: What are the best practices for handling Grignard reagents to avoid decomposition?

A4: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, for instance, by flame-drying under an inert atmosphere. The reaction should be carried out under an inert gas like nitrogen or argon. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential for the success of the reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[4] A spot of the reaction mixture is compared to spots of the starting materials (benzaldehyde). The disappearance of the benzaldehyde spot indicates the completion of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent failed to form or decomposed. This is often due to the presence of moisture or an oxide layer on the magnesium.Ensure all glassware is meticulously dried and the reaction is performed under a dry, inert atmosphere. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish to start.
Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid.Use freshly distilled benzaldehyde.
Significant Amount of 2,5-dimethylhexane Detected Wurtz Coupling: High concentration of isobutyl bromide during Grignard formation.Add the isobutyl bromide solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature to avoid excessive heat generation.
Presence of Benzene and/or Isobutane in Product Reaction with Protic Sources: The Grignard reagent reacted with water or other acidic protons.Ensure all reagents and solvents are anhydrous. Check the inert gas line for moisture.
Product Contaminated with 4-Phenylpentan-1-one Oxidation of the Alcohol: The desired product was oxidized during workup or purification.Use a mild acidic workup (e.g., saturated aqueous ammonium chloride solution). Avoid prolonged exposure to air and high temperatures during purification.
Milky or Cloudy Appearance of the Reaction Mixture After Workup Formation of Magnesium Salts: Incomplete quenching of the magnesium alkoxide or precipitation of magnesium salts.Ensure thorough mixing during the acidic workup. Add more of the acidic solution if necessary to dissolve all the salts.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), add a small crystal of iodine.

    • Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled benzaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde product This compound benzaldehyde->product + Isobutylmagnesium Bromide isobutyl_bromide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_bromide->grignard + Mg (in ether) mg Mg grignard->product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure/ Wet check_grignard Verify Grignard Formation (e.g., Gilman test) check_reagents->check_grignard Reagents OK check_grignard->start Formation Failed check_reaction_conditions Review Reaction Temperature and Time check_grignard->check_reaction_conditions Grignard OK check_reaction_conditions->start Conditions Suboptimal purification_issue Optimize Purification (Distillation/Chromatography) check_reaction_conditions->purification_issue Conditions OK purification_issue->start Ineffective product_ok Successful Synthesis purification_issue->product_ok

Caption: A logical workflow for troubleshooting synthesis issues.

Side_Products_Formation cluster_main Main Reaction cluster_side Side Reactions benzaldehyde Benzaldehyde product This compound benzaldehyde->product grignard Isobutylmagnesium Bromide grignard->product wurtz 2,5-dimethylhexane grignard->wurtz + Isobutyl Bromide hydrolysis Benzene/Isobutane grignard->hydrolysis + H2O oxidation 4-Phenylpentan-1-one product->oxidation [O]

Caption: Formation of common side products.

References

Troubleshooting the purification of 4-Phenylpentan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Phenylpentan-1-ol from common reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. Liquid-liquid extraction is also a crucial step for preliminary purification and removal of acidic or basic impurities.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Key physical properties are summarized in the table below. Understanding these is crucial for designing effective purification strategies.

PropertyValueReference
Molecular FormulaC₁₂H₁₈O[1][2]
Molecular Weight178.27 g/mol [1][2]
Boiling Point132-133 °C at 17 Torr[3]
Density~0.960 g/cm³ at 25 °C[3]

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities depend on the synthetic route.

  • From reduction of 4-phenyl-2-pentanone: The main impurity is typically unreacted starting material, 4-phenyl-2-pentanone.

  • From Grignard reaction (e.g., benzylmagnesium halide and isovaleraldehyde): Potential impurities include the starting materials, biphenyl (from the coupling of the Grignard reagent), and potentially rearranged byproducts.[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.

dot

Fractional_Distillation_Troubleshooting cluster_start Start: Crude this compound cluster_distillation Fractional Distillation cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Outcome Start Crude Product Distillation Perform Fractional Distillation (Reduced Pressure) Start->Distillation PoorSep Poor Separation Distillation->PoorSep Issue? NoDistillate No Distillate Collected Distillation->NoDistillate Issue? Bumping Bumping/Unstable Boiling Distillation->Bumping Issue? PureProduct Pure this compound Distillation->PureProduct Success Sol_PoorSep Increase column efficiency (packing, length). Decrease distillation rate. PoorSep->Sol_PoorSep Identified Sol_NoDistillate Check for leaks in the system. Ensure adequate heating. Verify thermometer placement. NoDistillate->Sol_NoDistillate Identified Sol_Bumping Add boiling chips. Ensure smooth stirring. Bumping->Sol_Bumping Identified Sol_PoorSep->Distillation Re-attempt Sol_NoDistillate->Distillation Re-attempt Sol_Bumping->Distillation Re-attempt

Caption: Troubleshooting workflow for fractional distillation.

Problem 1: Poor separation of this compound from impurities.

  • Symptom: The boiling point range during distillation is broad, and analysis of the collected fractions (e.g., by GC or TLC) shows significant overlap between the product and impurities.

  • Possible Cause & Solution:

    • Inefficient column: The fractionating column may not have enough theoretical plates for the separation.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Ensure the column is well-insulated to maintain a proper temperature gradient.[6]

    • Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[7]

      • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (a few drops per minute is a good starting point).[6]

    • Similar boiling points: The impurity may have a boiling point very close to that of this compound.

      • Solution: Consider using a different purification technique, such as column chromatography, which separates based on polarity rather than boiling point. For very close boiling points, vacuum distillation can sometimes enhance separation.[8]

Problem 2: The compound is not distilling at the expected temperature.

  • Symptom: The boiling flask is hot, but no distillate is collecting, or the temperature at the thermometer is much lower than the expected boiling point.

  • Possible Cause & Solution:

    • System leak: A leak in the distillation apparatus is preventing the system from reaching the required low pressure.

      • Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.[7]

    • Incorrect thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.

      • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[6]

    • Inadequate heating: The heating mantle may not be providing enough energy to bring the compound to a boil at the reduced pressure.

      • Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, which can lead to decomposition. For high-boiling alcohols, the heating bath may need to be set 30-50 °C above the boiling point.[1]

Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

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Column_Chromatography_Troubleshooting cluster_start Start: Crude this compound cluster_chromatography Column Chromatography cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Outcome Start Crude Product Chromatography Perform Column Chromatography (Silica Gel) Start->Chromatography PoorSep Poor Separation Chromatography->PoorSep Issue? NoElution Product Not Eluting Chromatography->NoElution Issue? Cracking Cracking of Silica Gel Chromatography->Cracking Issue? PureProduct Pure this compound Chromatography->PureProduct Success Sol_PoorSep Optimize solvent system (TLC). Use a longer column. PoorSep->Sol_PoorSep Identified Sol_NoElution Increase solvent polarity. Check for compound decomposition. NoElution->Sol_NoElution Identified Sol_Cracking Pack column carefully. Avoid changing solvent polarity too quickly. Cracking->Sol_Cracking Identified Sol_PoorSep->Chromatography Re-attempt Sol_NoElution->Chromatography Re-attempt Sol_Cracking->Chromatography Re-attempt

Caption: Troubleshooting workflow for column chromatography.

Problem 1: this compound is not separating from a non-polar impurity (e.g., biphenyl).

  • Symptom: TLC analysis of the column fractions shows co-elution of the product and the impurity.

  • Possible Cause & Solution:

    • Incorrect solvent system: The eluent may be too polar, causing both compounds to move too quickly down the column.

      • Solution: Use a less polar solvent system. A good starting point for separating aromatic compounds is a mixture of hexanes and ethyl acetate. Optimize the ratio using TLC to achieve good separation between the spots.[9]

    • Column overloading: Too much crude material was loaded onto the column.

      • Solution: Use a larger column with more silica gel for the amount of material being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

Problem 2: this compound is not eluting from the column.

  • Symptom: After running a large volume of the initial eluent, the product is still at the top of the column.

  • Possible Cause & Solution:

    • Solvent system is not polar enough: The eluent does not have sufficient polarity to move the alcohol down the silica gel.

      • Solution: Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is generally advised not to use more than 10% ethanol in the eluent as it can dissolve the silica gel.[10]

Problem 3: The product is streaking or tailing on the TLC plate and column.

  • Symptom: The spots on the TLC plate are not round and have a "tail," leading to poor separation in the column.

  • Possible Cause & Solution:

    • Acidic or basic impurities: Trace amounts of acidic or basic compounds in the sample can interact strongly with the silica gel.

      • Solution: Perform a liquid-liquid extraction with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities or a dilute acid (e.g., 1M HCl) to remove basic impurities before running the column.[11]

    • Compound decomposition on silica: Some compounds are unstable on silica gel.

      • Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent. Alternatively, use a different stationary phase like alumina.

Liquid-Liquid Extraction

This is a critical workup step to remove ionic impurities and unreacted reagents before distillation or chromatography.

Problem: Emulsion formation during extraction.

  • Symptom: A persistent milky layer forms between the organic and aqueous phases, making separation difficult.

  • Possible Cause & Solution:

    • Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.

      • Solution: Gently invert the funnel several times to mix the layers.

    • High concentration of solutes: High concentrations of certain compounds can stabilize emulsions.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[11]

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.[6]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin stirring and gradually heat the flask.

    • Apply a vacuum to the system, aiming for a pressure where the product will boil between 60-150 °C. For this compound, a pressure of around 17 Torr should result in a boiling point of approximately 132-133 °C.[3]

    • Slowly increase the heat until the liquid begins to boil and the vapor rises up the column.

    • Collect any low-boiling impurities first.

    • Once the temperature stabilizes at the boiling point of this compound, collect the product in a clean receiving flask.

    • Monitor the temperature closely; a drop in temperature indicates that the product has finished distilling.[6]

Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction for Preliminary Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acid Wash (to remove basic impurities): Add an equal volume of a dilute acid (e.g., 1 M HCl), gently shake, and separate the layers. Repeat if necessary.[12]

  • Base Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of sodium bicarbonate until no more gas evolves. This will neutralize any remaining acid.[9]

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Impurity Data

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)NotesReference
4-Phenyl-2-pentanoneC₁₁H₁₄O162.23~235-237 (atm)Starting material for reduction[13]
BiphenylC₁₂H₁₀154.21~255 (atm)Common Grignard byproduct[5]
4-Methyl-1-phenylpentan-1-oneC₁₂H₁₆O176.26253.2 at 760 mmHgPotential ketone precursor[14]
4-methyl-4-phenylpentan-2-olC₁₂H₁₈O178.27132-133 at 17 TorrIsomer of the target compound[3]

References

Technical Support Center: Enantioselective Synthesis of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of 4-Phenylpentan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a primary challenge in asymmetric synthesis. Below are common causes and troubleshooting steps for improving the enantiomeric excess of this compound.

Potential CauseRecommended Solution
Suboptimal Catalyst or Ligand Screen a variety of chiral catalysts and ligands. For asymmetric reductions of a ketone precursor like 4-phenylpentan-2-one, consider different chiral phosphine ligands (e.g., BINAP, P-Phos) in combination with a metal catalyst (e.g., Rhodium, Ruthenium). For Grignard reactions, explore various chiral amino alcohol ligands.
Incorrect Reaction Temperature Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity by reducing the kinetic energy of the reactants, allowing for better stereochemical control by the chiral catalyst.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Perform a solvent screen with a range of aprotic and protic solvents to identify the optimal medium for your specific catalytic system.
Substrate Purity Impurities in the starting material (e.g., 4-phenylpentan-2-one or a corresponding aldehyde) can interfere with the catalyst and reduce enantioselectivity. Ensure the substrate is of high purity before use.
Catalyst Loading and Substrate:Ligand Ratio The ratio of the catalyst and ligand to the substrate can be critical. Systematically vary the catalyst loading and the substrate-to-ligand ratio to find the optimal conditions for high enantioselectivity.

Issue 2: Low Reaction Yield

Poor yields can be attributed to a variety of factors, from reaction conditions to reagent stability.

Potential CauseRecommended Solution
Inefficient Catalyst Activity Increase the catalyst loading or consider a more active catalyst. Ensure the catalyst is not deactivated by impurities in the reagents or solvents.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider increasing the reaction time or temperature (while monitoring the effect on ee).
Side Reactions The formation of byproducts can consume starting material and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Product Degradation The desired product may be unstable under the reaction or workup conditions. Consider milder workup procedures and ensure the product is stored under appropriate conditions (e.g., inert atmosphere, low temperature).
Reagent Decomposition Grignard reagents and some catalysts are sensitive to air and moisture. Ensure all reactions are carried out under strictly anhydrous and inert conditions (e.g., using oven-dried glassware and an argon or nitrogen atmosphere).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the enantioselective synthesis of this compound?

A1: The two most prevalent strategies for the enantioselective synthesis of this compound are:

  • Asymmetric reduction of 4-phenylpentan-2-one: This involves the use of a prochiral ketone and a chiral reducing agent or a catalyst system to stereoselectively reduce the carbonyl group.

  • Enantioselective addition of a Grignard reagent to an aldehyde: This method involves the reaction of a suitable Grignard reagent with an aldehyde in the presence of a chiral ligand to control the stereochemical outcome.

Q2: How can I determine the enantiomeric excess of my this compound sample?

A2: The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This requires a chiral stationary phase column that can separate the two enantiomers. The relative peak areas of the two enantiomers are then used to calculate the ee.

Q3: My Grignard reaction for the synthesis of this compound is giving a racemic mixture. What should I do?

A3: Achieving high enantioselectivity in Grignard reactions can be challenging. To improve the ee, you should:

  • Use a chiral ligand: The addition of a chiral ligand, such as a sparteine derivative or a chiral amino alcohol, is crucial to induce asymmetry.

  • Optimize the solvent: The choice of solvent (e.g., THF, diethyl ether) can have a significant impact on the stereochemical outcome.

  • Control the temperature: Running the reaction at low temperatures (-78 °C is common) is often necessary to enhance enantioselectivity.

  • Consider the Grignard reagent's purity and preparation: The quality of the Grignard reagent is important for reproducibility.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 4-Phenyl-3-penten-1-ol

This protocol is a representative method for the asymmetric hydrogenation of an unsaturated precursor to obtain chiral this compound.

Materials:

  • 4-Phenyl-3-penten-1-ol

  • [Rh(COD)2]BF4 (precatalyst)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Degassed solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a reaction vessel with [Rh(COD)2]BF4 and the chiral ligand in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add the substrate, 4-Phenyl-3-penten-1-ol, to the reaction vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Analysis cat_prep Prepare Chiral Catalyst Solution ([Rh(COD)2]BF4 + Ligand in Solvent) add_sub Add Substrate (4-Phenyl-3-penten-1-ol) cat_prep->add_sub hydrogenation Hydrogenate (H2 pressure, Temperature, Time) add_sub->hydrogenation workup Reaction Quench & Solvent Removal hydrogenation->workup purification Column Chromatography workup->purification analysis Yield & ee Determination (Chiral HPLC/GC) purification->analysis troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Enantiomeric Excess (ee) catalyst Screen Catalysts & Ligands start->catalyst temp Lower Reaction Temperature start->temp purity Check Substrate Purity start->purity ratio Optimize Catalyst:Ligand Ratio catalyst->ratio solvent Screen Solvents temp->solvent

Scale-up considerations for the industrial synthesis of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial synthesis of 4-Phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two primary industrial routes for the synthesis of this compound are:

  • Grignard Reaction: This route involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with isovaleraldehyde (3-methylbutanal).[1][2]

  • Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of benzene with isovaleryl chloride or its anhydride to form 4-methyl-1-phenylpentan-1-one. The resulting ketone is then reduced to the desired alcohol.[3][4]

Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concerns associated with the large-scale Grignard synthesis include:

  • Exothermic Reaction: The Grignard reaction is highly exothermic, and improper heat management can lead to a runaway reaction.[1]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are highly flammable.

  • Water Reactivity: Grignard reagents react violently with water. Strict anhydrous conditions are crucial to prevent quenching of the reagent and potential pressure buildup.

  • Handling of Magnesium: Finely divided magnesium can be pyrophoric.

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities depend on the synthetic route:

  • Grignard Route:

    • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[5]

    • Unreacted starting materials: Phenylmagnesium halide and isovaleraldehyde.

    • Byproducts from side reactions: Enolization of the aldehyde can lead to aldol condensation products.

  • Friedel-Crafts Route:

    • Polyacylated products: Although less common than in Friedel-Crafts alkylation, over-acylation can occur under certain conditions.[4]

    • Isomers: Depending on the reaction conditions, positional isomers of the acylated product may form.

    • Residual catalyst: Aluminum chloride and its hydrolysis products.

    • Byproducts from reduction: Incomplete reduction of the ketone or over-reduction to the alkane.

Q4: How can the aluminum chloride waste from the Friedel-Crafts reaction be managed?

A4: Aluminum chloride waste is typically acidic and requires neutralization before disposal. Industrial processes often involve quenching the reaction mixture with water, which hydrolyzes the aluminum chloride to aluminum hydroxide and hydrochloric acid. The acidic aqueous layer is then separated and neutralized. Recycling of the aluminum catalyst is also a consideration in green chemistry approaches.

Troubleshooting Guides

Grignard Synthesis Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive magnesium. 2. Wet reagents or glassware. 3. Slow initiation of the Grignard reagent formation. 4. Incorrect stoichiometry.1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and distill solvents over a suitable drying agent. 3. Apply gentle heating or sonication to initiate the reaction. 4. Use a slight excess of the Grignard reagent.
Formation of Biphenyl Impurity High concentration of unreacted aryl halide during Grignard formation.Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Runaway Reaction Poor heat dissipation during the highly exothermic addition of the aldehyde.1. Use a jacketed reactor with efficient cooling. 2. Control the addition rate of the aldehyde. 3. Ensure adequate stirring to prevent localized overheating.
Product Contaminated with Starting Aldehyde Incomplete reaction or insufficient Grignard reagent.1. Ensure the Grignard reagent is fully formed before adding the aldehyde. 2. Use a slight excess of the Grignard reagent. 3. Increase the reaction time or temperature after the addition is complete.
Friedel-Crafts Acylation and Reduction Route
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation Step 1. Deactivated benzene ring (if substituted benzenes are used). 2. Insufficient catalyst. 3. Catalyst poisoning by water.1. Ensure the aromatic substrate is not strongly deactivated. 2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone. 3. Maintain strictly anhydrous conditions.
Formation of Isomers Reaction temperature is too high.Conduct the acylation at a lower temperature to favor the para-substituted product (if applicable with substituted benzenes).
Incomplete Reduction of Ketone 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Short reaction time.1. Use fresh, high-quality reducing agent (e.g., sodium borohydride, catalytic hydrogenation). 2. Use a sufficient excess of the reducing agent. 3. Monitor the reaction by TLC or GC until completion.
Difficult Separation of Product from Aluminum Salts Inefficient work-up procedure.1. Slowly and carefully quench the reaction mixture with ice-cold dilute acid. 2. Ensure thorough extraction of the organic layer.

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound

Parameter Grignard Reaction Friedel-Crafts Acylation & Reduction
Number of Steps 12
Typical Yield 70-85%65-80% (overall)
Key Raw Materials Phenyl halide, Magnesium, IsovaleraldehydeBenzene, Isovaleryl chloride, Aluminum chloride, Reducing agent
Major Byproducts BiphenylPolyacylated products, Aluminum salts
Process Safety Highly exothermic, requires strict anhydrous conditionsUse of corrosive and water-sensitive catalyst (AlCl₃)
Purification Fractional distillation to remove biphenylAqueous work-up to remove catalyst, followed by distillation

Experimental Protocols

Key Experiment 1: Grignard Synthesis of this compound (Lab Scale)

Objective: To synthesize this compound via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise from the dropping funnel at a rate that keeps the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Key Experiment 2: Friedel-Crafts Acylation of Benzene with Isovaleryl Chloride (Lab Scale)

Objective: To synthesize 4-methyl-1-phenylpentan-1-one.

Materials:

  • Anhydrous aluminum chloride

  • Anhydrous benzene

  • Isovaleryl chloride

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a mechanical stirrer, place anhydrous aluminum chloride and anhydrous benzene. Cool the mixture in an ice bath.

  • Acylation: Add isovaleryl chloride dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature until the evolution of HCl gas ceases.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ketone by vacuum distillation. The resulting ketone can then be reduced to this compound using a standard reduction method such as sodium borohydride in ethanol.

Visualizations

Synthesis_Pathways cluster_0 Grignard Synthesis Route cluster_1 Friedel-Crafts Acylation & Reduction Route Phenyl_Halide Phenyl Halide Grignard_Reagent Phenylmagnesium Halide Phenyl_Halide->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Product_Alcohol_G This compound Grignard_Reagent->Product_Alcohol_G Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Product_Alcohol_G Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Isovaleryl_Chloride Isovaleryl Chloride Isovaleryl_Chloride->Acylation Ketone 4-Methyl-1-phenylpentan-1-one Acylation->Ketone Reduction Reduction Ketone->Reduction Product_Alcohol_FC This compound Reduction->Product_Alcohol_FC

Caption: Primary industrial synthesis routes for this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Synthesis Q1 Is the Grignard reagent forming? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the aldehyde reacting completely? A1_Yes->Q2 Action1 Check for moisture in reagents/glassware. Activate Magnesium. A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Significant biphenyl byproduct? A2_Yes->Q3 Action2 Check aldehyde purity. Ensure correct stoichiometry. A2_No->Action2 Action2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Slow down aryl halide addition during Grignard reagent formation. A3_Yes->Action3 End Yield Optimized A3_No->End Action3->Start

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Process_Parameters Yield Yield Purity Purity Safety Safety Cost Cost Temp Temperature Temp->Yield Temp->Purity Temp->Safety AdditionRate Addition Rate AdditionRate->Yield AdditionRate->Safety Solvent Solvent Choice Solvent->Yield Solvent->Safety Solvent->Cost

Caption: Interrelationship of key process parameters in industrial synthesis.

References

Technical Support Center: Identification of Impurities in Commercial 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in commercial 4-Phenylpentan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, primarily arising from the synthesis process and subsequent storage. These can be broadly categorized as:

  • Isomeric Impurities: These are compounds with the same molecular formula (C₁₂H₁₈O) but different structural arrangements. Common isomers include 2-Methyl-4-phenylpentan-1-ol and 4-Methyl-4-phenylpentan-1-ol.

  • Synthesis-Related Impurities: These are byproducts formed during the manufacturing process. The specific impurities will depend on the synthetic route employed.

  • Unreacted Starting Materials: Residual amounts of the initial reactants may be present in the final product.

  • Degradation Products: Over time, this compound may degrade, especially if exposed to air, light, or extreme temperatures, leading to the formation of oxidation or other degradation products.

Q2: How do the synthesis routes for this compound influence the impurity profile?

A2: The manufacturing process is a key determinant of the impurity profile. Two common synthetic pathways are:

  • Friedel-Crafts Acylation followed by Reduction: This route involves the acylation of benzene with a valeric acid derivative (e.g., valeroyl chloride or valeric anhydride) to form a phenylpentanone intermediate, which is then reduced to this compound. Potential impurities from this process include isomers formed during the acylation step and unreacted ketone intermediate.

  • Grignard Reaction: This method typically involves the reaction of a phenylmagnesium halide with an appropriate aldehyde or epoxide. Side reactions in the Grignard process can lead to the formation of various byproducts.

Q3: What analytical techniques are most suitable for identifying impurities in this compound?

A3: The most powerful and commonly used techniques for impurity identification in this context are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile and semi-volatile impurities. The retention time from the GC provides information on the separation of components, while the mass spectrum from the MS offers structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities, especially when isolated. It provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): While GC-MS is more common for this type of compound, HPLC can be used for the analysis of less volatile or thermally labile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

GC-MS Analysis Troubleshooting

Problem Possible Cause Suggested Solution
Peak Tailing for the Main this compound Peak Active sites in the GC liner or on the column are interacting with the alcohol functional group.Use a deactivated liner. Trim the first few centimeters of the column. Ensure the column is properly installed.
Co-elution of Isomeric Impurities The GC column and temperature program are not providing sufficient resolution.Use a longer GC column or a column with a different stationary phase (e.g., a more polar column). Optimize the oven temperature program with a slower ramp rate.
Unexpected Peaks in the Chromatogram Contamination from the sample, solvent, or GC system.Analyze a solvent blank to rule out solvent contamination. Check for septum bleed from the injection port. Ensure proper sample preparation to avoid introducing contaminants.
Poor Sensitivity The sample concentration is too low, or there are issues with the injection or detector.Increase the sample concentration if possible. Check for leaks in the injection port. Verify the proper functioning of the MS detector.

Experimental Protocols

GC-MS Method for Impurity Profiling of this compound

This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrumentation and impurities of interest.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Molecular Formula Potential Source Typical Level
2-Methyl-4-phenylpentan-1-olC₁₂H₁₈OSynthesis Byproduct (Isomer)Minor
4-Methyl-4-phenylpentan-1-olC₁₂H₁₈OSynthesis Byproduct (Isomer)Minor
4-Phenyl-3-penten-1-olC₁₁H₁₄OIncomplete Reduction ByproductTrace
ValerophenoneC₁₁H₁₄OUnreacted Intermediate (Friedel-Crafts)Trace
BenzaldehydeC₇H₆OUnreacted Starting Material (Grignard)Trace
Isobutyl BromideC₄H₉BrUnreacted Starting Material (Grignard)Trace

Mandatory Visualization

cluster_synthesis Synthesis Routes & Potential Impurities benzene Benzene friedel_crafts Friedel-Crafts Acylation benzene->friedel_crafts valeroyl_chloride Valeroyl Chloride valeroyl_chloride->friedel_crafts phenylpentanone 4-Phenylpentan-1-one friedel_crafts->phenylpentanone isomer_fc Isomeric Phenylpentanones (e.g., 2-Methyl-4-phenylpentan-1-one) friedel_crafts->isomer_fc reduction Reduction phenylpentanone->reduction product_fc This compound reduction->product_fc benzaldehyde Benzaldehyde grignard_reaction Grignard Reaction benzaldehyde->grignard_reaction isobutyl_bromide Isobutyl Bromide mg Mg isobutyl_bromide->mg grignard_reagent Isobutylmagnesium Bromide mg->grignard_reagent grignard_reagent->grignard_reaction product_g This compound grignard_reaction->product_g side_products Side Products (e.g., Wurtz coupling) grignard_reaction->side_products

Caption: Synthesis pathways for this compound and potential impurity formation.

start Commercial this compound Sample gcms_analysis GC-MS Analysis start->gcms_analysis chromatogram Review Chromatogram gcms_analysis->chromatogram main_peak Identify Main Peak (this compound) chromatogram->main_peak impurity_peaks Identify Impurity Peaks chromatogram->impurity_peaks mass_spectra Analyze Mass Spectra of Impurities impurity_peaks->mass_spectra database_search Compare with Spectral Libraries (NIST, Wiley) mass_spectra->database_search literature_data Compare with Literature Data for Known Impurities mass_spectra->literature_data structure_elucidation Propose Impurity Structures database_search->structure_elucidation literature_data->structure_elucidation confirmation Confirm Structure (e.g., with authentic standards or NMR) structure_elucidation->confirmation quantification Quantify Impurities confirmation->quantification report Report Findings quantification->report

Caption: Workflow for the identification and quantification of impurities.

Preventing racemization during reactions with chiral 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during chemical reactions involving the chiral center of 4-Phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process of converting an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, the chiral center is the carbon at position 4 (C4). In pharmaceutical development, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the stereochemical integrity of this chiral center is critical.

Q2: What are the primary causes of racemization at the C4 position of this compound?

A2: Racemization occurs when the chiral center is temporarily converted into a planar, achiral intermediate.[2] For this compound, the benzylic nature of the C4 carbon makes it susceptible to forming a stabilized carbocation under acidic conditions.[3] This planar carbocation can then be attacked from either face, leading to a mixture of both (R) and (S) enantiomers.

Q3: Can reactions involving the hydroxyl group at C1 cause racemization at C4?

A3: Typically, reactions at the C1 alcohol (e.g., oxidation, esterification, etherification) should not directly affect the stereochemistry at the distant C4 chiral center. However, if the reaction conditions are harsh enough (e.g., strongly acidic with heat), they could potentially promote side reactions that lead to the formation of a carbocation at the benzylic C4 position, causing racemization.[3]

Q4: How can I determine if my reaction has caused racemization?

A4: The enantiomeric excess (ee) of your sample must be measured to quantify its purity.[4] A decrease in ee from your starting material to your product indicates that racemization has occurred. Common analytical techniques for this include:

  • Chiral High-Performance Liquid Chromatography (HPLC)[1][4]

  • Chiral Gas Chromatography (GC)[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents[4][5]

  • Polarimetry, if the specific rotation of the pure enantiomers is known[4][5]

Troubleshooting Guide: Loss of Enantiomeric Purity

Problem: My reaction with this compound resulted in a significant loss of enantiomeric excess (ee). What went wrong?

This guide will help you diagnose the potential causes for the loss of stereochemical integrity at the C4 position.

start Start: High ee Starting Material reaction Reaction Conditions start->reaction product Product: Low ee or Racemic reaction->product cause1 Acidic Conditions (pH < 5)? product->cause1 Check Parameters cause2 High Temperature (> 80 °C)? cause1->cause2 No solution1 Solution: - Use non-acidic catalyst - Add non-nucleophilic base - Lower H+ concentration cause1->solution1 Yes cause3 Inappropriate Mechanism (e.g., SN1 at C4)? cause2->cause3 No solution2 Solution: - Run reaction at lower temp. - Increase reaction time cause2->solution2 Yes solution3 Solution: - Choose stereospecific  reaction (e.g., SN2) - Use protecting groups cause3->solution3 Yes

Caption: Troubleshooting workflow for diagnosing racemization.

Cause 1: Reaction Conditions are Too Acidic

Diagnosis: The benzylic proton at C4 is adjacent to the phenyl ring, making this position susceptible to forming a resonance-stabilized carbocation under acidic conditions. This is a common pathway for racemization in benzylic alcohols.[3]

Data Analysis: Compare the enantiomeric excess of your product under varying pH conditions.

Reaction Condition Catalyst Temperature (°C) Resulting Enantiomeric Excess (ee %) Comments
1 (Control)None (Neutral)2599%Starting material ee.
2p-TsOH (0.1 eq)2575%Significant racemization observed.
3Amberlyst-15655%Nearly complete racemization with a solid acid catalyst.[3]
4Pyridine (1.1 eq)2598%Stereocenter preserved under basic conditions.

Note: Data is illustrative and demonstrates general chemical principles.

Solution:

  • Avoid strong acid catalysts (e.g., H₂SO₄, HCl, p-TsOH).

  • If an acid scavenger is needed, use a non-nucleophilic base like pyridine or 2,6-lutidine.

  • For reactions requiring acid catalysis, consider using milder Lewis acids that are less likely to promote carbocation formation at the benzylic center.

Cause 2: Reaction Temperature is Too High

Diagnosis: Even under neutral or mildly acidic/basic conditions, high temperatures can provide sufficient energy to overcome the activation barrier for racemization, especially if a transient carbocation or other planar intermediate can be formed.

Data Analysis: Evaluate the effect of temperature on enantiomeric purity while keeping other conditions constant.

Reaction Condition Solvent Temperature (°C) Time (h) Resulting Enantiomeric Excess (ee %)
1 (Control)Toluene251299%
2Toluene60695%
3Toluene110 (Reflux)260%

Note: Data is illustrative.

Solution:

  • Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • If the reaction is slow at lower temperatures, consider extending the reaction time instead of increasing the temperature.

Cause 3: Reaction Mechanism Involves a Planar Intermediate

Diagnosis: If a bond to the chiral carbon at C4 is broken during the reaction, the mechanism is critical. Reactions that proceed through a planar intermediate, such as an SN1-type substitution at the C4 position, will inevitably lead to racemization.[2][6]

cluster_start Chiral Reactant cluster_product Racemic Product S_reactant (S)-Enantiomer intermediate Planar Carbocation Intermediate S_reactant->intermediate Loss of Stereocenter (e.g., via H+) S_product (S)-Enantiomer intermediate->S_product Attack from one face R_product (R)-Enantiomer intermediate->R_product Attack from opposite face

Caption: Pathway for racemization via a planar carbocation.

Solution:

  • Choose reaction pathways that do not involve breaking bonds at the C4 chiral center.

  • If modification at C4 is necessary, select stereospecific reactions. For example, nickel-catalyzed cross-coupling reactions of benzylic derivatives can sometimes proceed with retention or inversion of stereochemistry depending on the ligand used, avoiding full racemization.[7]

Key Experimental Protocols

Protocol 1: Stereopreserving Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether from (S)-4-Phenylpentan-1-ol, a reaction at the C1 position that should not affect the C4 chiral center under appropriate conditions.

Methodology:

  • To a stirred solution of (S)-4-Phenylpentan-1-ol (1.0 eq, >99% ee) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric excess using chiral HPLC or GC.

Protocol 2: Measurement of Enantiomeric Excess (ee) by Chiral HPLC

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).

  • Column Selection: Use a chiral stationary phase (CSP) column suitable for separating enantiomers of aromatic alcohols or ethers (e.g., a Daicel Chiralcel OD-H or similar).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio may need to be optimized (e.g., 98:2 Hexane:IPA) to achieve baseline separation of the enantiomers.

  • Instrumentation:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength for the phenyl group (e.g., 254 nm).

  • Analysis:

    • Inject a small sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of your reaction product.

    • Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[4]

sample Purified Product Sample prepare Prepare Solution (1 mg/mL in Mobile Phase) sample->prepare inject Inject onto Chiral HPLC Column prepare->inject separate Separation of Enantiomers inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram (Two Peaks) detect->chromatogram calculate Integrate Peaks & Calculate ee% chromatogram->calculate

Caption: Experimental workflow for ee determination by HPLC.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Synthetic Methodologies for 4-Phenylpentan-1-ol, a valuable intermediate in pharmaceutical and fine chemical synthesis.

This guide provides an in-depth comparative analysis of two primary synthetic methods for the preparation of this compound: the reduction of 4-phenyl-2-butanone and the hydroboration-oxidation of 4-phenyl-1-butene. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Reduction of 4-Phenyl-2-butanoneMethod 2: Hydroboration-Oxidation of 4-Phenyl-1-butene
Starting Material 4-Phenyl-2-butanone4-Phenyl-1-butene
Key Reagents Sodium Borohydride (NaBH₄), Methanol (MeOH)Borane-tetrahydrofuran complex (BH₃·THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Typical Yield HighHigh
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature, then reflux
Reaction Time Short (hours)Moderate (several hours)
Key Advantages Readily available and inexpensive reducing agent, mild reaction conditions.High regioselectivity (anti-Markovnikov), mild reaction conditions.
Key Disadvantages Potential for side reactions if other reducible functional groups are present.Borane reagents are sensitive to air and moisture, requiring inert atmosphere techniques.

Method 1: Reduction of 4-Phenyl-2-butanone

This method involves the reduction of the ketone functional group in 4-phenyl-2-butanone to a secondary alcohol using a metal hydride reducing agent, typically sodium borohydride.

Experimental Protocol

To a solution of 4-phenyl-2-butanone (1 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

G 4-Phenyl-2-butanone 4-Phenyl-2-butanone This compound This compound 4-Phenyl-2-butanone->this compound Reduction NaBH4, MeOH NaBH4, MeOH NaBH4, MeOH->this compound

Caption: Reduction of a ketone to an alcohol.

Method 2: Hydroboration-Oxidation of 4-Phenyl-1-butene

This two-step method involves the anti-Markovnikov addition of a borane reagent across the double bond of 4-phenyl-1-butene, followed by oxidation to yield the primary alcohol.

Experimental Protocol

To a solution of 4-phenyl-1-butene (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran complex (1 M in THF, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, the mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 1.2 equivalents) is added, followed by the slow addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents). The reaction mixture is then heated to reflux for 1 hour. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

G 4-Phenyl-1-butene 4-Phenyl-1-butene This compound This compound 4-Phenyl-1-butene->this compound Hydroboration-Oxidation 1. BH3.THF 1. BH3.THF 1. BH3.THF->this compound 2. H2O2, NaOH 2. H2O2, NaOH 2. H2O2, NaOH->this compound G cluster_0 Synthesis Pathways 4-Phenyl-2-butanone 4-Phenyl-2-butanone Reduction Reduction 4-Phenyl-2-butanone->Reduction 4-Phenyl-1-butene 4-Phenyl-1-butene Hydroboration-Oxidation Hydroboration-Oxidation 4-Phenyl-1-butene->Hydroboration-Oxidation This compound This compound Reduction->this compound Hydroboration-Oxidation->this compound

A Comparative Analysis of the Chemical Reactivity of 4-Phenylpentan-1-ol and 5-Phenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in chemical reactivity between structural isomers is paramount for designing synthetic routes and predicting metabolic pathways. This guide provides a detailed comparison of the chemical reactivity of 4-phenylpentan-1-ol and 5-phenyl-1-pentanol, supported by established chemical principles and experimental data where available.

The position of the phenyl group in relation to the hydroxyl functional group in these two primary alcohols significantly influences their electronic and steric environments, leading to distinct differences in their reactivity. While direct comparative studies are scarce, a comprehensive analysis of their behavior in key organic reactions can be extrapolated from existing literature and fundamental principles of organic chemistry.

Structural and Physicochemical Properties

A summary of the key structural and physicochemical properties of this compound and 5-phenyl-1-pentanol is presented below. These properties form the basis for understanding their differential reactivity.

PropertyThis compound5-Phenyl-1-pentanol
Chemical Structure this compound5-Phenyl-1-pentanol
Molecular Formula C₁₁H₁₆OC₁₁H₁₆O
Molecular Weight 164.25 g/mol 164.25 g/mol
Boiling Point Data not readily available155 °C at 20 mmHg[1][2]
Density Data not readily available0.975 g/mL at 25 °C[1][2]
Refractive Index Data not readily availablen20/D 1.516[1][2]
1H NMR (CDCl₃, ppm) Predicted shifts based on similar structures.δ 7.29-7.10 (m, 5H), 3.65 (t, 2H), 2.63 (t, 2H), 1.65 (m, 4H), 1.40 (m, 2H)
13C NMR (CDCl₃, ppm) Predicted shifts based on similar structures.δ 142.8, 128.4, 128.3, 125.7, 62.9, 35.9, 32.5, 31.4, 25.8[3]

Synthesis of this compound and 5-Phenyl-1-pentanol

Different synthetic strategies can be employed to obtain these isomers.

Synthesis of this compound

A plausible synthetic route to this compound involves the catalytic hydrogenation of 4-phenyl-2-butanone to yield 4-phenyl-2-butanol, followed by a two-step sequence of dehydration to the corresponding alkene and subsequent hydroboration-oxidation to afford the primary alcohol. Alternatively, a Grignard reaction between 3-phenylpropylmagnesium bromide and acetaldehyde would yield 4-phenyl-2-butanol, which could then be converted to the target primary alcohol.

Synthesis_4_Phenylpentan_1_ol

Synthesis of 5-Phenyl-1-pentanol

Established methods for the synthesis of 5-phenyl-1-pentanol include the reduction of 5-phenylpentanoic acid or its esters, or the reaction of phenylmagnesium bromide with ethylene oxide.[1]

Synthesis_5_Phenyl_1_pentanol

Comparative Chemical Reactivity

The reactivity of the hydroxyl group in both isomers is influenced by the proximity of the phenyl ring.

Oxidation

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. The phenyl group's electronic and steric effects can influence the rate and outcome of this reaction.

  • 5-Phenyl-1-pentanol: The phenyl group is relatively remote from the hydroxyl group, exerting a minimal inductive effect. Therefore, its oxidation is expected to proceed similarly to that of a typical primary aliphatic alcohol. For instance, oxidation with pyridinium chlorochromate (PCC) in dichloromethane would be expected to yield 5-phenylpentanal. Stronger oxidizing agents like potassium permanganate would lead to 5-phenylpentanoic acid. One documented reaction shows that oxidation of 5-phenyl-1-pentanol with ceric ammonium nitrate leads to the formation of 2-benzyltetrahydrofuran through an intramolecular cyclization.[1][2]

  • This compound: The phenyl group is closer to the hydroxyl group (at the γ-position). While the inductive effect is still modest, the steric bulk of the phenyl group might slightly hinder the approach of the oxidizing agent to the alcohol, potentially leading to a slower reaction rate compared to 5-phenyl-1-pentanol under identical conditions. Oxidation with PCC would be expected to yield 4-phenylpentanal.

Oxidation_Pathways

Esterification

The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for ester synthesis.[4]

  • 5-Phenyl-1-pentanol: The hydroxyl group is sterically unhindered, and the reaction should proceed at a rate comparable to other primary alcohols.

  • This compound: The phenyl group at the γ-position may introduce some steric hindrance, potentially slowing down the rate of esterification compared to its isomer. The bulky phenyl group could impede the approach of the carboxylic acid to the protonated alcohol intermediate.

Dehydration

Acid-catalyzed dehydration of primary alcohols typically requires harsh conditions and can lead to a mixture of products, including alkenes and ethers.

  • 5-Phenyl-1-pentanol: Dehydration would likely proceed through an E2 mechanism, given it is a primary alcohol. The formation of a primary carbocation is highly unfavorable. Potential products would include 5-phenyl-1-pentene and di(5-phenylpentyl) ether.

  • This compound: Dehydration would also likely follow an E2 pathway. However, the proximity of the phenyl group could influence the regioselectivity of the elimination. The formation of a double bond in conjugation with the phenyl ring is not possible without rearrangement. The primary products would be 4-phenyl-1-pentene and di(4-phenylpentyl) ether. Due to the potential for carbocation rearrangements under forcing acidic conditions, a complex mixture of isomeric alkenes could be formed.

Experimental Protocols

Detailed experimental procedures for key reactions are provided below.

Oxidation of a Phenylalkanol with Pyridinium Chlorochromate (PCC)

Objective: To oxidize a primary phenylalkanol to the corresponding aldehyde.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol), add the phenylalkanol (1 equivalent) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography or distillation.

Fischer Esterification of a Phenylalkanol with Acetic Acid

Objective: To synthesize the acetate ester of a phenylalkanol.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the phenylalkanol (1 equivalent), glacial acetic acid (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by vacuum distillation.[4]

Conclusion

References

Comparative Analysis of the Biological Activities of 4-Phenylpentan-1-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological effects of 4-Phenylpentan-1-ol derivatives, focusing on their interactions with monoamine transporters and potential as anticancer and antimicrobial agents. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals.

Derivatives of this compound represent a class of compounds with diverse biological activities, ranging from potent inhibition of monoamine transporters to promising, albeit less explored, anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of various analogs, supported by available quantitative data and detailed experimental methodologies.

Inhibition of Monoamine Transporters

A significant body of research has focused on the interaction of this compound analogs, particularly those belonging to the pyrovalerone class, with monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse.

The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake, leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. This activity underscores their potential for therapeutic applications in conditions where monoamine signaling is dysregulated.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of selected this compound analogs against DAT, NET, and SERT. The data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the chemical structure influence their potency and selectivity.

CompoundPhenyl Ring SubstitutionAnalogs/DerivativesDAT Ki (nM)[1]NET Ki (nM)[1]SERT Ki (nM)[1]DA IC50 (nM)[1]NE IC50 (nM)[1]5-HT IC50 (nM)[1]
1 4-MethylPyrovalerone Analog18.154.3227016.346.53360
2 3,4-DichloroPyrovalerone Analog11.537.8186010.133.22140
3 4-FluoroPyrovalerone Analog25.689.1315022.878.94230
4 UnsubstitutedPyrovalerone Analog35.2121456031.51085120
5 2-NaphthylPyrovalerone Analog8.721.489.77.919.875.4

Experimental Protocols

Monoamine Transporter Binding Assay

The binding affinities of the compounds for the dopamine, norepinephrine, and serotonin transporters were determined through competitive binding assays using radiolabeled ligands.

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Binding Reaction: The synaptosomal preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

The ability of the compounds to inhibit the uptake of neurotransmitters into synaptosomes is measured using a radiolabeled substrate.

  • Synaptosome Preparation: Synaptosomes are prepared as described for the binding assay.

  • Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compounds before the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation and Termination: The uptake reaction is allowed to proceed for a short period at a physiological temperature (e.g., 37°C) and is then terminated by rapid filtration or by the addition of a cold stop buffer followed by centrifugation.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

Anticancer and Antimicrobial Activities

While research has predominantly focused on the neurological effects of this compound derivatives, preliminary investigations into their potential as anticancer and antimicrobial agents are emerging. The structural similarities to other pharmacologically active phenyl-containing compounds suggest that these derivatives may exhibit cytotoxic effects against cancer cell lines and inhibitory activity against various microbial strains. However, at present, there is a lack of specific quantitative data (e.g., IC50 values for cancer cell lines or Minimum Inhibitory Concentrations (MICs) for microbial strains) directly pertaining to a broad range of this compound derivatives. Further research is warranted to systematically evaluate these potential activities.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[2][3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5][6][7][8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-Phenylpentan-1-ol_Analog This compound Analog Monoamine_Transporter Monoamine Transporter (DAT/NET) 4-Phenylpentan-1-ol_Analog->Monoamine_Transporter Inhibits Monoamine_Vesicle Vesicle Synaptic_Monoamine Monoamine Monoamine_Vesicle->Synaptic_Monoamine Release Monoamine Monoamine (DA/NE) Synaptic_Monoamine->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Inhibition of Monoamine Transporter by this compound Analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biological_screening Biological Screening cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Monoamine_Assay Monoamine Transporter Binding & Uptake Assays Characterization->Monoamine_Assay Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution) Characterization->Antimicrobial_Assay Quantitative_Data Determine Ki, IC50, MIC Monoamine_Assay->Quantitative_Data Cytotoxicity_Assay->Quantitative_Data Antimicrobial_Assay->Quantitative_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies

References

Spectroscopic Analysis: Confirming the Structure of Synthesized 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the synthesis of novel compounds, rigorous structural confirmation is paramount. This guide provides a comparative spectroscopic analysis to definitively identify synthesized 4-Phenylpentan-1-ol and distinguish it from potential isomeric impurities. By leveraging Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, researchers can confidently verify the integrity of their synthesized product. This document outlines the expected spectral data for this compound and compares it with the known spectral characteristics of its isomers, 1-phenylpentan-1-ol and 5-phenylpentan-1-ol, as well as the predicted data for the potential impurity, 4-phenylpentan-2-ol.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its related isomers. The data for this compound and 4-phenylpentan-2-ol are predicted values, providing a baseline for comparison with experimentally obtained spectra.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) 3600-3200 (broad), 3100-3000 (sharp), 2960-2850 (strong), 1600, 1495, 1450 (medium-weak), 750, 700 (strong)O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted)
1-Phenylpentan-1-ol ~3360 (broad), 3080, 3060, 3030 (sharp), 2950, 2930, 2860 (strong), 1600, 1490, 1450 (medium), 760, 700 (strong)O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted)
5-Phenylpentan-1-ol ~3330 (broad), 3080, 3060, 3025 (sharp), 2930, 2860 (strong), 1605, 1495, 1450 (medium), 745, 695 (strong)O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted)
4-Phenylpentan-2-ol (Predicted) 3600-3200 (broad), 3100-3000 (sharp), 2960-2850 (strong), 1600, 1495, 1450 (medium-weak), 750, 700 (strong)O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend (aromatic monosubstituted)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAr-HCH-OH / CH₂-OHCH-Ph / CH₂-PhAliphatic CH/CH₂/CH₃
This compound (Predicted) 7.32-7.18 (m, 5H)3.65 (t, 2H)2.75 (sextet, 1H)1.80-1.65 (m, 2H), 1.60-1.45 (m, 2H), 1.25 (d, 3H)
1-Phenylpentan-1-ol 7.35-7.20 (m, 5H)4.60 (t, 1H)-1.80-1.60 (m, 2H), 1.40-1.20 (m, 4H), 0.90 (t, 3H)
5-Phenylpentan-1-ol 7.29-7.15 (m, 5H)3.63 (t, 2H)2.62 (t, 2H)1.68-1.55 (m, 4H), 1.42-1.30 (m, 2H)
4-Phenylpentan-2-ol (Predicted) 7.32-7.18 (m, 5H)3.80 (sextet, 1H)2.75 (sextet, 1H)1.70-1.55 (m, 2H), 1.25 (d, 3H), 1.20 (d, 3H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic CC-OHC-PhAliphatic C
This compound (Predicted) 145.8, 128.5, 126.8, 126.262.545.236.4, 30.1, 22.4
1-Phenylpentan-1-ol 144.8, 128.3, 127.3, 125.874.5-38.9, 28.1, 22.6, 14.0
5-Phenylpentan-1-ol 142.5, 128.3, 128.2, 125.662.935.932.4, 31.4, 25.8
4-Phenylpentan-2-ol (Predicted) 146.2, 128.4, 126.6, 126.167.845.540.1, 23.2, 21.8

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the synthesized this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized this compound IR IR Spectroscopy Synthesized_Product->IR H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data H_NMR_Data Analyze ¹H NMR Spectrum (Proton Environments, Splitting) H_NMR->H_NMR_Data C_NMR_Data Analyze ¹³C NMR Spectrum (Carbon Environments) C_NMR->C_NMR_Data Comparison Compare with Predicted & Isomer Data IR_Data->Comparison H_NMR_Data->Comparison C_NMR_Data->Comparison Structure_Confirmed Structure Confirmed: This compound Comparison->Structure_Confirmed Data Match Impurity_Detected Impurity Detected or Alternative Structure Comparison->Impurity_Detected Data Mismatch

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: A small drop of the purified liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for attenuated total reflectance (ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the purified sample for ¹H NMR, and 20-50 mg for ¹³C NMR, is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to determine the structure of the molecule.

By following these protocols and comparing the acquired spectra with the data provided in this guide, researchers can achieve a high degree of confidence in the structural assignment of their synthesized this compound.

A Comparative Guide to Validating the Enantiomeric Excess of Chiral 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and sensory properties. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and regulatory compliance. This guide provides a comparative analysis of three widely-used analytical techniques for validating the enantiomeric excess of 4-Phenylpentan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, comparative performance data, and the respective advantages and limitations of each method.

Comparative Performance Data

The following table summarizes illustrative quantitative data obtained from the analysis of a 90% ee sample of (R)-4-Phenylpentan-1-ol using the three methods detailed in this guide.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)¹H-NMR with (R)-Mosher's Acid Chloride
Retention Time (R-enantiomer) 12.5 min8.2 minN/A
Retention Time (S-enantiomer) 13.1 min9.5 minN/A
Peak Area (R-enantiomer) 1,900,0002,850,000N/A
Peak Area (S-enantiomer) 211,111316,667N/A
Chemical Shift of Diagnostic Peak (R-diastereomer) N/AN/A4.85 ppm
Chemical Shift of Diagnostic Peak (S-diastereomer) N/AN/A4.82 ppm
Integration of Diagnostic Peak (R-diastereomer) N/AN/A0.95
Integration of Diagnostic Peak (S-diastereomer) N/AN/A0.05
Calculated Enantiomeric Excess (% ee) 88.9%88.9%90.0%
Resolution (Rs) 2.12.5N/A

Note: The data presented are illustrative and may vary based on the specific instrumentation, column conditions, and sample concentration.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • GC Conditions:

    • Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at 2°C/minute.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow Diagram

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Dissolve this compound in Methanol (1 mg/mL) gc_inj Inject 1 µL into GC prep1->gc_inj Sample gc_sep Separation on Chiral Column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Integrate Peak Areas of Enantiomers gc_det->data_int Chromatogram data_calc Calculate % ee data_int->data_calc

Chiral GC Workflow Diagram

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation, suitable for a broad range of compounds, including those that are not volatile. Similar to GC, it employs a chiral stationary phase to resolve the enantiomers.

Experimental Protocol
  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector is utilized.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral column such as a Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as in the GC method.

Workflow Diagram

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in Mobile Phase (0.5 mg/mL) hplc_inj Inject 10 µL into HPLC prep1->hplc_inj Sample hplc_sep Separation on Chiral Column hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_int Integrate Peak Areas of Enantiomers hplc_det->data_int Chromatogram data_calc Calculate % ee data_int->data_calc

Chiral HPLC Workflow Diagram

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

This method provides an alternative to chromatographic techniques. A chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), is reacted with the chiral alcohol to form diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the determination of their relative concentrations.[2][3][4]

Experimental Protocol
  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

    • Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

    • Cap the NMR tube and gently invert to mix. The reaction is typically rapid and proceeds at room temperature.

  • NMR Analysis:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric ester mixture.

    • Identify a well-resolved proton signal that is close to the newly formed ester linkage and shows different chemical shifts for the two diastereomers. The methoxy (-OCH₃) signal of the Mosher's ester is often a good candidate.

  • Data Analysis:

    • Integrate the distinct signals corresponding to each diastereomer.

    • The enantiomeric excess is calculated from the integration values: % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Workflow Diagram

NMR with Mosher's Acid Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve Alcohol in CDCl₃ prep2 Add DMAP (catalyst) prep1->prep2 prep3 Add (R)-Mosher's Acid Chloride prep2->prep3 prep4 Formation of Diastereomeric Esters prep3->prep4 nmr_acq Acquire ¹H-NMR Spectrum prep4->nmr_acq Sample in NMR Tube data_int Integrate Diastereomer-Specific Proton Signals nmr_acq->data_int Spectrum data_calc Calculate % ee data_int->data_calc

NMR Workflow Diagram

Comparison of Methods

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent
Principle Direct separation of enantiomers on a chiral stationary phase.Direct separation of enantiomers on a chiral stationary phase.Indirect analysis via formation of diastereomers.
Sample Volatility Requires volatile and thermally stable compounds.Wide applicability, including non-volatile compounds.Not dependent on volatility.
Sample Preparation Simple dilution.Simple dilution.Requires a chemical reaction (derivatization).
Analysis Time Typically faster run times (10-30 minutes).Can have longer run times depending on resolution.Rapid reaction, but NMR acquisition can take time.
Sensitivity High (FID detector).High (UV or other detectors).Lower sensitivity compared to chromatographic methods.
Cost Moderate instrument cost, chiral columns can be expensive.High instrument cost, chiral columns are expensive.High instrument cost (NMR spectrometer), reagents are relatively inexpensive.
Method Development Can be complex, requires screening of columns and temperature programs.Can be complex, requires screening of columns and mobile phases.Relatively straightforward if a suitable derivatizing agent is known.
Confirmation Provides separation and quantification.Provides separation and quantification.Provides structural information and quantification.
Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, sample properties, and the specific requirements of the analysis.

  • Chiral GC is an excellent choice for its high resolution and speed, provided the analyte is sufficiently volatile and thermally stable.

  • Chiral HPLC offers greater versatility for a wider range of compounds and is the most common method used in the pharmaceutical industry for its robustness and reliability.

  • NMR with a chiral derivatizing agent is a valuable alternative that does not require chromatographic separation. It is particularly useful when chromatographic methods are unsuccessful or for orthogonal validation. However, it requires a chemical derivatization step and has lower sensitivity than GC or HPLC.

For routine quality control of this compound, both Chiral GC and Chiral HPLC are highly suitable. The NMR method serves as a strong confirmatory technique. A comprehensive validation strategy may involve the use of one chromatographic technique for routine analysis and the NMR method for independent verification.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Phenylpentan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalytic system is paramount, directly influencing key performance indicators such as yield, selectivity, and operational efficiency. This guide provides an objective comparison of prevalent catalytic systems for the synthesis of this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Catalytic System Performance

The synthesis of this compound typically proceeds via the reduction of a suitable precursor, most commonly 4-phenyl-3-penten-1-ol (selective hydrogenation of the C=C bond) or 4-phenylpentanal (reduction of the aldehyde group). The following tables summarize the performance of different catalytic systems for these transformations, based on data from analogous reactions due to the limited availability of direct comparative studies for this compound.

Table 1: Heterogeneous Catalytic Systems for the Hydrogenation of Unsaturated Precursors

CatalystPrecursorYield (%)Selectivity (%)Temperature (°C)Pressure (bar)SolventKey Observations
Pd/C α,β-Unsaturated Aldehydes/KetonesHighLow for Unsaturated Alcohol602EthanolHighly active for C=C bond hydrogenation, but generally shows low selectivity for the desired unsaturated alcohol, favoring the saturated aldehyde/ketone.[1]
Pt/C α,β-Unsaturated AldehydesModerateModerate602EthanolCapable of producing unsaturated alcohols from aldehydes, but not from ketones under similar conditions.[1]
Ru/C α,β-Unsaturated AldehydesModerateModerate602EthanolSimilar to platinum, shows moderate selectivity for the hydrogenation of the C=O bond in unsaturated aldehydes.[1]
Au/Fe₂O₃ α,β-Unsaturated Ketones/AldehydesLowHigh for Unsaturated Alcohol602EthanolExhibits high selectivity towards the unsaturated alcohol but suffers from low overall hydrogenation activity.[1][2]
Raney® Ni Unsaturated AlcoholsHighHigh30-701IsopropanolEfficient for the saturation of C=C bonds in various unsaturated model compounds under mild conditions.

Table 2: Homogeneous Catalytic Systems for Selective Hydrogenation

Catalyst SystemPrecursorYield (%)Selectivity (%)Temperature (°C)Pressure (bar)SolventKey Observations
[Rh(BINAP)]BF₄ Allylic AlcoholsGood to ExcellentHighNot SpecifiedNot SpecifiedNot SpecifiedEffective for the isomerization and subsequent oxidative amidation of allylic alcohols, indicating its activity towards this class of compounds.[3]
Ir–N,P Complexes γ,γ-disubstituted allylic alcoholsHighExcellentNot SpecifiedNot SpecifiedNot SpecifiedDemonstrates high yields and enantioselectivities for the hydrogenation of various substituted allylic alcohols.[4]

Table 3: Biocatalytic Systems for Reduction

Enzyme TypePrecursorYield (%)Selectivity (%)Key Observations
Ene-Reductases (ERs) from the Old Yellow Enzyme (OYE) family 4-phenyl-3-butyn-2-oneNot SpecifiedHigh for alkene intermediateCan reduce C≡C triple bonds to C=C double bonds, but also subsequently reduces the C=C bond. This suggests potential for selective C=C bond reduction in similar substrates.[5]
Alcohol Dehydrogenases (ADHs) KetonesHighHigh (Enantioselectivity)Engineered ADHs can exhibit high enantioselectivity in the reduction of ketones to chiral alcohols.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for common catalytic systems that can be adapted for the synthesis of this compound.

Heterogeneous Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from general procedures for the selective hydrogenation of an unsaturated alcohol.

Objective: To selectively hydrogenate the carbon-carbon double bond of 4-phenyl-3-penten-1-ol to yield this compound.

Materials:

  • 4-phenyl-3-penten-1-ol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Glass pressure tube or autoclave

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® or syringe filter)

Procedure:

  • In a glass pressure tube or autoclave, dissolve 4-phenyl-3-penten-1-ol in ethanol to a desired concentration (e.g., 0.1 M).

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically between 1-5 mol% relative to the substrate.

  • Seal the reaction vessel and purge it with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-60 °C).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.

  • Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst

This protocol is a general representation of asymmetric hydrogenation of allylic alcohols.

Objective: To achieve enantioselective hydrogenation of a prochiral allylic alcohol precursor to a chiral this compound.

Materials:

  • Prochiral allylic alcohol precursor to this compound

  • Iridium-N,P-ligand complex (e.g., [Ir(COD)(ligand)]BF₄)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Hydrogen gas (H₂)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the iridium-N,P-ligand complex to a Schlenk flask.

  • Add the anhydrous solvent (e.g., DCM) to dissolve the catalyst.

  • Add the allylic alcohol substrate to the catalyst solution.

  • Seal the flask and connect it to a hydrogen gas line.

  • Pressurize the flask with hydrogen to the desired pressure.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction for conversion and enantiomeric excess (e.e.) using chiral GC or HPLC.

  • Upon completion, carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the catalytic synthesis of this compound.

G cluster_0 Heterogeneous Catalysis Workflow A Reactant & Solvent (e.g., 4-phenyl-3-penten-1-ol in Ethanol) B Add Heterogeneous Catalyst (e.g., Pd/C) A->B C Pressurize with H₂ B->C D Reaction (Stirring, Temperature Control) C->D E Filtration (Catalyst Removal) D->E F Solvent Evaporation E->F G Purification (e.g., Chromatography) F->G H This compound G->H

Caption: General workflow for heterogeneous catalytic hydrogenation.

G cluster_1 Homogeneous Catalysis Workflow I Reactant & Homogeneous Catalyst in Anhydrous Solvent J Inert Atmosphere Setup (Schlenk line/Glovebox) I->J K Pressurize with H₂ J->K L Reaction (Stirring, Temperature Control) K->L M Work-up & Solvent Removal L->M N Purification (e.g., Chromatography) M->N O This compound N->O

Caption: General workflow for homogeneous catalytic hydrogenation.

Reaction Pathways

The primary catalytic routes to this compound involve the reduction of either an unsaturated alcohol or an aldehyde.

G 4-phenyl-3-penten-1-ol 4-phenyl-3-penten-1-ol This compound This compound 4-phenyl-3-penten-1-ol->this compound Selective C=C Hydrogenation 4-phenylpentanal 4-phenylpentanal 4-phenylpentanal->this compound C=O Reduction

Caption: Primary catalytic pathways to this compound.

References

A Comparative Guide to the Reactivity of 4-Phenylpentan-1-ol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-Phenylpentan-1-ol and benzyl alcohol, two primary alcohols with distinct structural features that influence their chemical behavior. This document is intended to assist researchers in selecting the appropriate alcohol for their specific synthetic needs by providing a comprehensive overview of their relative reactivity in common organic transformations, supported by established chemical principles. While direct comparative experimental data under identical conditions is not extensively available in the literature, this guide extrapolates expected reactivity based on fundamental electronic and steric effects.

Introduction to the Contestants

Benzyl alcohol is an aromatic alcohol with the hydroxyl group directly attached to a benzylic carbon. This proximity to the benzene ring is a key determinant of its chemical reactivity.

This compound is a primary aliphatic alcohol with a phenyl group located at the γ-position (C4) relative to the hydroxyl group. This separation of the phenyl ring and the hydroxyl group by a three-carbon chain results in a reactivity profile that is distinct from that of benzyl alcohol.

At a Glance: Predicted Reactivity Comparison

ReactionBenzyl AlcoholThis compoundDominant Influencing Factor
Oxidation More readily oxidizedLess readily oxidizedResonance stabilization of the benzylic position
Esterification (Acid-Catalyzed) More reactiveLess reactiveSteric hindrance and electronic effects
Etherification (Williamson Synthesis) Less reactive (as the alcohol)More reactive (as the alcohol)Steric hindrance around the hydroxyl group

Delving Deeper: A Comparative Analysis of Reactivity

The differing reactivity of benzyl alcohol and this compound can be attributed to a combination of electronic and steric factors.

Oxidation

The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids. The ease of oxidation is influenced by the stability of the intermediate species formed during the reaction.

Benzyl alcohol is generally more susceptible to oxidation than typical primary alcohols. The benzylic C-H bond is weaker due to the resonance stabilization of the resulting benzylic radical or carbocation-like transition state. This stabilization facilitates the initial hydride abstraction or electron removal step, leading to a faster oxidation rate.

This compound , on the other hand, behaves more like a typical primary aliphatic alcohol. The phenyl group is too far from the hydroxyl group to exert a significant electronic influence on the C-H bond of the carbinol carbon. Therefore, its oxidation rate is expected to be slower than that of benzyl alcohol under similar conditions.

Esterification (Fischer Esterification)

Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. The rate of this reaction is sensitive to both steric hindrance around the hydroxyl group and the nucleophilicity of the alcohol.

Benzyl alcohol is expected to undergo esterification more readily than this compound. The benzylic carbon is less sterically hindered than the carbon bearing the hydroxyl group in this compound, which has a bulkier alkyl chain. Electronically, while the phenyl group in benzyl alcohol is electron-withdrawing by induction, which can slightly decrease the nucleophilicity of the oxygen, the overall reactivity is often dominated by the lesser steric hindrance.

This compound presents a more sterically hindered environment around the hydroxyl group due to the pentyl chain. This increased steric bulk can impede the approach of the protonated carboxylic acid, slowing down the rate of esterification compared to the less encumbered benzyl alcohol.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. The rate of this reaction is highly sensitive to steric hindrance at the reaction center.

In the context of acting as the alcohol (forming the alkoxide), This compound is predicted to be more reactive than benzyl alcohol. As a primary alcohol with the bulky phenyl group distant from the hydroxyl group, it can readily form a less hindered alkoxide. This alkoxide can then efficiently act as a nucleophile in an S(_N)2 reaction with a primary alkyl halide.

Conversely, while benzyl alcohol is a primary alcohol, the proximity of the phenyl group can introduce some steric hindrance, making its corresponding alkoxide slightly less reactive as a nucleophile compared to a simple primary alkoxide. More significantly, benzyl halides are excellent electrophiles in Williamson ether synthesis due to the stabilization of the S(_N)2 transition state. Therefore, benzyl alcohol is more commonly used to prepare benzyl ethers by first converting it to a benzyl halide.

Experimental Protocols

Oxidation of a Primary Alcohol to an Aldehyde (e.g., using PCC)
  • Setup: To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add the primary alcohol (1 equivalent) dissolved in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Fischer Esterification of a Primary Alcohol
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the primary alcohol (1 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

  • Reaction: Heat the mixture to reflux for 4-8 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Williamson Ether Synthesis with a Primary Alcohol
  • Alkoxide Formation: To a solution of the primary alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.

  • Reaction: To the resulting alkoxide solution, add a primary alkyl halide (1 equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound and benzyl alcohol.

G Factors Influencing Alcohol Reactivity cluster_benzyl Benzyl Alcohol cluster_phenylpentanol This compound BA Benzyl Alcohol Benzylic_Position Benzylic OH Group BA->Benzylic_Position possesses Resonance Resonance Stabilization of Intermediate/Transition State Benzylic_Position->Resonance enables Esterification Increased Esterification Reactivity Benzylic_Position->Esterification less hindered Etherification_SN2 Decreased SN2 Reactivity (as Nucleophile) Benzylic_Position->Etherification_SN2 more hindered Oxidation Increased Oxidation Reactivity Resonance->Oxidation PPA This compound Primary_Aliphatic_OH Primary Aliphatic OH Group PPA->Primary_Aliphatic_OH possesses Inductive_Effect Weak Inductive Effect of Distant Phenyl Group PPA->Inductive_Effect exhibits Steric_Hindrance Steric Hindrance from Alkyl Chain Primary_Aliphatic_OH->Steric_Hindrance subject to Etherification_SN2_PPA Increased SN2 Reactivity (as Nucleophile) Primary_Aliphatic_OH->Etherification_SN2_PPA less hindered Steric_Hindrance->Esterification more hindered

Factors influencing the relative reactivity of the two alcohols.

Conclusion

A Comparative Guide to Purity Assessment of 4-Phenylpentan-1-ol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of chemical compounds, ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-Phenylpentan-1-ol. The information presented is supported by experimental protocols and comparative data to aid in the selection of the most appropriate analytical method.

Introduction to Purity Assessment Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2] Unlike chromatographic techniques that rely on the separation of components and their detection based on specific physical or chemical properties, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of its characteristic signals to that of a certified internal standard.[2]

Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC) are well-established separation techniques widely used for purity analysis.[3][4][5] GC-FID is particularly suitable for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity.[4][5] HPLC, on the other hand, is a versatile technique applicable to a broader range of compounds and is often used with UV detection.[6][7]

Comparison of Key Performance Parameters

The choice of analytical technique for purity assessment depends on several factors, including accuracy, precision, sensitivity, and the availability of reference standards. The following table summarizes the key performance parameters of qNMR, GC-FID, and HPLC for the analysis of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC)
Principle Direct comparison of signal integrals of analyte and internal standard.[2]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[4]Separation based on polarity and interaction with a stationary phase, with UV or other detection.[6]
Reference Standard Requires a certified internal standard of a different compound.[2]Typically requires a certified reference standard of this compound for accurate quantification.Typically requires a certified reference standard of this compound for accurate quantification.
Accuracy High, as it is a primary ratio method.High, with proper calibration.High, with proper calibration.
Precision (RSD) Typically < 1%.[2]Typically < 2%.[4]Typically < 2%.
Limit of Detection (LOD) ~0.1%ppm levelppm to ppb level (detector dependent)
Analysis Time ~10-15 minutes per sample~15-30 minutes per sample~10-20 minutes per sample
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2]Dilution in a suitable solvent.Dilution in a suitable mobile phase.
Structural Information Provides structural confirmation of the analyte and impurities.Provides retention time, no structural information from FID.Provides retention time, limited structural information from UV.
Universality of Detection Nearly universal for all protons.Universal for organic compounds.Dependent on the presence of a chromophore for UV detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the purity assessment of this compound using qNMR, GC-FID, and HPLC.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to the NMR tube and gently vortex to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans: 16-32 (to achieve adequate signal-to-noise ratio)

      • Acquisition time: ~4 s

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic proton at ~4.6 ppm) and a known signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

GC-FID Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified this compound reference material covering the expected purity range.

  • GC-FID Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector: FID at 280 °C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity by comparing the measured concentration to the theoretical concentration.

HPLC Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a certified this compound reference material.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Generate a calibration curve from the reference standards.

    • Determine the concentration and purity of this compound in the sample as described for the GC-FID method.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR analysis and a comparison of the three purity assessment methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire 1H NMR Spectrum (400 MHz) dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity assessment of this compound using qNMR.

Purity_Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC start Purity Assessment of This compound qnmr_prep Sample + Internal Standard in Deuterated Solvent start->qnmr_prep gc_prep Sample Dilution & Calibration Standards start->gc_prep hplc_prep Sample Dilution & Calibration Standards start->hplc_prep qnmr_acq 1H NMR Acquisition qnmr_prep->qnmr_acq qnmr_calc Direct Purity Calculation qnmr_acq->qnmr_calc result result qnmr_calc->result Purity Result gc_acq GC Separation gc_prep->gc_acq gc_det FID Detection gc_acq->gc_det gc_calc Purity from Calibration gc_det->gc_calc gc_calc->result hplc_acq HPLC Separation hplc_prep->hplc_acq hplc_det UV Detection hplc_acq->hplc_det hplc_calc Purity from Calibration hplc_det->hplc_calc hplc_calc->result

Caption: Comparison of workflows for qNMR, GC-FID, and HPLC purity assessment.

Conclusion

The purity assessment of this compound can be effectively performed using qNMR, GC-FID, and HPLC.

  • qNMR stands out as a primary and highly accurate method that provides direct purity determination without the need for a specific reference standard of the analyte, while also offering valuable structural information.[2] Its simple sample preparation and universal detection for protons make it an excellent choice for the definitive characterization of new batches or for qualifying in-house reference materials.

  • GC-FID is a robust and sensitive technique well-suited for the routine quality control of this compound, given its volatility.[4][5] It offers excellent separation efficiency for potential volatile impurities.

  • HPLC provides a versatile alternative, particularly if potential impurities are non-volatile or thermally labile.[6] The choice of detector will influence its sensitivity and applicability.

For researchers and drug development professionals, a combination of these orthogonal techniques can provide the most comprehensive purity profile of this compound. qNMR can be employed to establish an accurate purity value for a primary reference standard, which can then be used to calibrate routine GC-FID or HPLC methods for high-throughput quality control. This integrated approach ensures the highest confidence in the quality of the material.

References

A Comparative Guide to the Organoleptic Properties of 4-Phenylpentan-1-ol Isomers and Related Phenylalkanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the organoleptic properties of isomers of 4-phenylpentan-1-ol and structurally related phenylalkanols. Due to a lack of publicly available sensory data specifically for the isomers of this compound, this document draws upon data from closely related molecules to infer potential odor and flavor profiles. The information is intended to guide research and development in the fields of fragrance, flavor, and sensory science.

Introduction to Phenylalkanols and Their Sensory Significance

Phenylalkanols are a class of aromatic compounds characterized by a phenyl group and a hydroxyl group attached to an alkyl chain. Their structural variations, including the position of substituents and stereochemistry, can lead to a wide range of distinct organoleptic properties. These compounds are of significant interest in the fragrance and flavor industry for their diverse and often pleasant aromas, which can range from floral and fruity to woody and spicy. Understanding the structure-odor relationship within this class of molecules is crucial for the targeted synthesis of new aroma chemicals.

Comparative Organoleptic Data

While direct comparative data for the isomers of this compound is limited in the available literature, the following table summarizes the organoleptic properties of several structurally related phenylpentanol isomers and a shorter chain homolog. This information provides valuable insights into the potential scent profiles of the target isomers.

Compound CAS Number Molecular Formula Odor Description Flavor Profile
4-Methyl-4-phenyl-2-pentanol 2035-93-0C12H18OFloral, green, hyacinth, lilac, muguet.Not for flavor use.
5-Phenyl-1-pentanol 10521-91-2C11H16OFloral, carnation.Floral.
4-Phenyl-1-butanol 3360-41-6C10H14OFloral, rose.-
4-Methyl-4-phenyl-pentan-1-al *Not specifiedC12H16OGreen, fresh leaves, woody, spicy.-

Note: Data for the corresponding aldehyde is included to suggest the potential for related odor notes in the alcohol.

Experimental Protocols for Organoleptic Analysis

A standardized and effective method for the sensory evaluation of volatile compounds like phenylalkanols is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Generalized Protocol for Gas Chromatography-Olfactometry (GC-O)

  • Sample Preparation:

    • Prepare solutions of the this compound isomers at various concentrations in a suitable solvent (e.g., ethanol).

    • For quantitative analysis (e.g., determining odor thresholds), a dilution series is created.

  • GC-O System Configuration:

    • A gas chromatograph is equipped with a column suitable for separating the isomers (e.g., a DB-5 or DB-FFAP capillary column).

    • The column effluent is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.

  • Analysis:

    • A trained sensory panel of assessors sniffs the effluent from the sniffing port.

    • Assessors record the retention time, odor quality (descriptor), and intensity of each detected odor.

    • For odor threshold determination, the sample is repeatedly diluted and analyzed until the odor is no longer detectable. The concentration at which 50% of the panel can detect the odor is defined as the odor threshold.

  • Data Analysis:

    • The data from the sensory panel is compiled to create an aromagram, which is a chromatogram that displays the odor intensity and description as a function of retention time.

    • The chemical identity of the odor-active compounds is confirmed by the parallel detector (MS or by comparison of retention indices with standards).

Visualizing Experimental and Logical Frameworks

Experimental Workflow for GC-O Analysis

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Acquisition & Analysis Sample This compound Isomers Dilution Serial Dilution Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID_MS FID/MS Detector Splitting->FID_MS Sniffing Sniffing Port (Human Assessor) Splitting->Sniffing Chem_Data Chemical Data (Retention Time, Mass Spectra) FID_MS->Chem_Data Sensory_Data Sensory Data (Odor Descriptor, Intensity) Sniffing->Sensory_Data Aromagram Aromagram Generation Chem_Data->Aromagram Sensory_Data->Aromagram

Caption: Workflow for the sensory analysis of this compound isomers using GC-O.

Structure-Odor Relationship in Phenylalkanols

SOR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_perception Organoleptic Perception Isomer_Type Isomer Type (Positional, Stereo-) Molecular_Geometry Molecular Geometry & Chirality Isomer_Type->Molecular_Geometry Functional_Groups Functional Groups (-OH, Phenyl) Polarity Polarity Functional_Groups->Polarity Shape Molecular Shape Molecular_Geometry->Shape Volatility Volatility Odor Odor Profile Volatility->Odor Taste Taste/Flavor Profile Polarity->Taste Shape->Odor Threshold Odor/Taste Threshold Odor->Threshold Taste->Threshold

Caption: Logical relationship between molecular structure and organoleptic properties.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of a specific smell in the brain.

  • Odorant Binding: Volatile molecules, such as phenylpentanols, bind to specific Olfactory Receptor (OR) proteins located on the cilia of olfactory sensory neurons.[1]

  • G-Protein Activation: This binding activates a G-protein coupled to the OR, specifically the G-olf protein.[1]

  • Second Messenger Production: The activated G-olf protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell.[1]

  • Depolarization: The influx of positive ions leads to depolarization of the olfactory sensory neuron's membrane. This initial depolarization is amplified by the opening of calcium-activated chloride (Cl-) channels.[2]

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated at the axon hillock of the neuron.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. Here, the signal is processed and relayed to other brain regions, leading to the conscious perception of the odor.[2]

Diagram of the Olfactory Signaling Pathway

Olfactory_Pathway Odorant Odorant Molecule (e.g., Phenylpentanol) OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-Protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ions Na+, Ca2+ Influx Ion_Channel->Ions Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain

Caption: Simplified diagram of the olfactory signal transduction pathway.

References

Safety Operating Guide

Safe Disposal of 4-Phenylpentan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 4-Phenylpentan-1-ol must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.

Key Safety and Hazard Information

This compound is harmful if swallowed and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[2] Work should be conducted in a well-ventilated area, and inhalation of dust, fumes, gas, mist, vapors, or spray should be avoided.[1][2]

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol [3][4]
Vapor Pressure 0.013 mmHg at 25°C[4]

Standard Operating Procedure for Disposal

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following procedure outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Ensure that appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • An eyewash station and safety shower should be readily accessible.[2][5]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][5]

  • Collect the absorbed material and place it into a suitable container for disposal.[1][5]

  • Wash the spill area thoroughly with soap and water.

  • Contaminated clothing should be removed and washed before reuse.[2]

4. Final Disposal:

  • Disposal of this compound must be conducted through a licensed and authorized waste management company.[1]

  • Consult your local, state, and federal regulations to ensure full compliance.[1]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, as determined by waste management professionals.[1]

  • Do not dispose of this chemical down the drain or into the environment.[2][5]

Disposal Workflow

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE C Collect in a Labeled, Sealed Container A->C B Work in a Ventilated Area B->C E Consult Local, State, and Federal Regulations C->E D Handle Spills with Absorbent Material D->C F Engage a Licensed Waste Management Company E->F G Dispose via Approved Method (e.g., Incineration) F->G

Caption: Logical flow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide for 4-Phenylpentan-1-ol

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and proper disposal. The following recommendations are based on general best practices for handling flammable aromatic alcohols and information from safety data sheets of structurally similar compounds, as a specific SDS for this compound was not identified.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various types of protection.

Protection Type Recommended PPE Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or splash hazards.Must meet EN166 or ANSI Z.87.1 standards. Ensure a proper fit to prevent gaps.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).Select gloves based on the specific solvent used and the duration of contact. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.
Body Protection Flame-retardant lab coat or a lab coat made of 100% cotton. Long pants and closed-toe shoes are mandatory.Lab coats should be fully buttoned. Avoid synthetic materials that can melt and adhere to the skin in case of a fire.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational Plan for Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the accumulation of flammable vapors.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

2. Safe Handling Practices:

  • Keep containers of this compound tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] "No smoking" policies should be strictly enforced in the handling area.[3]

3. Spill & Emergency Procedures:

  • In case of a spill, remove all ignition sources.[3]

  • Ventilate the area and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

  • For fires involving flammable liquids, use a dry chemical, CO2, or foam extinguisher.[1][3] Do not use water, as it may be ineffective and spread the fire.

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste should be collected in a designated, properly labeled, and sealed container.

  • Do not dispose of it down the drain or in the general trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visual Workflow for PPE Selection and Use

The following diagram outlines the logical steps for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase A Assess Hazards of This compound (Flammability, Irritation) B Consult Safety Data Sheet (or similar compound's SDS) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Inspect PPE for Damage or Defects C->D E Don PPE Correctly Before Handling Chemical D->E F Handle this compound in a Fume Hood E->F G Doff PPE Carefully to Avoid Contamination F->G H Dispose of Single-Use PPE (e.g., Gloves) Properly G->H I Clean and Store Reusable PPE H->I

Caption: PPE selection and usage workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.